(1-methyl-1H-1,2,4-triazol-3-yl)methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-methyl-1,2,4-triazol-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-7-3-5-4(2-8)6-7/h3,8H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDYTSQNYJKOPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00438445 | |
| Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
135242-93-2 | |
| Record name | (1-Methyl-1H-1,2,4-triazol-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00438445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-methyl-1H-1,2,4-triazol-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound of significant interest in the fields of medicinal and agricultural chemistry. As a functionalized 1,2,4-triazole, it serves as a key intermediate in the synthesis of various bioactive molecules, most notably antifungal agents. This technical guide provides a comprehensive overview of its chemical properties, including its synthesis, physical and spectral characteristics, and its role in the development of antifungal drugs. Detailed experimental protocols and a summary of its mechanism of action are presented to support further research and development efforts.
Chemical and Physical Properties
This compound, with the CAS number 135242-93-2, is a stable organic compound. Its fundamental properties are summarized in the tables below.
Table 1: General Information
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 135242-93-2 |
| Molecular Formula | C₄H₇N₃O |
| Molecular Weight | 113.12 g/mol |
| Appearance | White crystalline powder or liquid |
| Storage | Store at room temperature in a ventilated place |
Table 2: Physicochemical Data
| Property | Value | Reference |
| Melting Point | 73-75 °C | [1] |
| Boiling Point (Predicted) | 296.8 ± 42.0 °C | [2] |
| Density (Predicted) | 1.33 ± 0.1 g/cm³ | [2] |
| pKa (Predicted) | 13.16 ± 0.10 | [2] |
| Flash Point (Predicted) | 133.3 °C | [2] |
| XLogP3 | -0.6926 | [2] |
| Topological Polar Surface Area (TPSA) | 50.9 Ų | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Based on the structure, the following proton (¹H) and carbon (¹³C) NMR chemical shifts are anticipated.
¹H NMR (Predicted):
-
N-CH₃: A singlet around 3.8-4.0 ppm.
-
CH₂OH: A singlet around 4.6-4.8 ppm.
-
Triazole-H: A singlet around 7.9-8.1 ppm.
-
OH: A broad singlet, with its chemical shift dependent on concentration and solvent.
¹³C NMR (Predicted):
-
N-CH₃: A signal around 35-40 ppm.
-
CH₂OH: A signal around 55-60 ppm.
-
Triazole C-5: A signal around 145-150 ppm.
-
Triazole C-3: A signal around 155-160 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for its functional groups.
Expected IR Absorption Bands:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹ due to the hydroxyl group.
-
C-H stretch: Bands in the region of 2850-3000 cm⁻¹ corresponding to the methyl and methylene groups.
-
C=N and N=N stretch (in-ring): Absorptions in the 1400-1600 cm⁻¹ region, characteristic of the triazole ring.
-
C-O stretch: A strong band in the 1000-1100 cm⁻¹ region.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak [M]⁺ would be expected at an m/z of 113. Common fragmentation patterns for 1,2,4-triazoles involve the loss of N₂ and HCN. For this molecule, fragmentation of the hydroxymethyl group would also be anticipated.
Synthesis and Experimental Protocols
A common synthetic route to this compound is a multi-step process starting from N-formyl-2-trityloxyacetamide.
Synthesis of this compound
Experimental Protocol:
-
Reaction Setup: To a 1-liter three-necked flask equipped with a mechanical stirrer and a thermometer, add 153.1 g (0.443 mol) of N-formyl-2-trityloxyacetamide.
-
Addition of Reagents: Add 30.6 g (0.664 mol) of methyl hydrazine and 800 mL of chloroform to the flask.
-
Catalysis: Initiate stirring and add 1.5 g (8.9 mmol) of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature for 4 hours.
-
Deprotection: Following the initial reaction, add 225 mL of 2 mol/L hydrochloric acid and continue stirring at room temperature for 2 hours to remove the trityl protecting group.
-
Workup: Adjust the pH of the solution to 6-7 using a saturated sodium carbonate solution. Separate the layers and extract the aqueous layer with chloroform (2 x 100 mL).
-
Isolation: Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture (1:2). The product is obtained as colorless needle crystals with a yield of approximately 85% and a purity of 97% (as determined by HPLC).[1]
A schematic of this synthesis workflow is provided below.
Caption: Synthetic workflow for this compound.
Reactivity and Applications
This compound is a valuable intermediate in organic synthesis. The hydroxyl group can be readily functionalized, for example, through esterification or conversion to a leaving group for nucleophilic substitution. The triazole ring itself can participate in various reactions, including N-alkylation and coordination with metal ions.
Its primary application lies in the pharmaceutical and agrochemical industries. It is a key building block for the synthesis of triazole-based antifungal agents, such as fluconazole and its analogues.[4] These compounds are crucial in treating fungal infections in both humans and plants. In agriculture, derivatives of this compound are used to develop fungicides to protect crops and improve yields.
Mechanism of Action in Antifungal Activity
The antifungal activity of 1,2,4-triazole derivatives is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells.
Signaling Pathway of Triazole Antifungal Action:
The inhibition of lanosterol 14α-demethylase disrupts the fungal cell membrane's integrity and function through the following steps:
-
Inhibition of Ergosterol Synthesis: The triazole compound binds to the heme iron in the active site of lanosterol 14α-demethylase, preventing the demethylation of lanosterol.
-
Accumulation of Toxic Sterol Precursors: This enzymatic blockage leads to the accumulation of 14α-methylated sterols within the fungal cell.
-
Disruption of Cell Membrane: The incorporation of these abnormal sterols into the fungal cell membrane alters its fluidity, permeability, and the function of membrane-bound enzymes.
-
Inhibition of Fungal Growth: The compromised cell membrane ultimately leads to the inhibition of fungal growth and replication.
The signaling pathway is illustrated in the diagram below.
Caption: Inhibition of ergosterol biosynthesis by triazole antifungals.
Conclusion
This compound is a versatile chemical building block with significant applications in the development of antifungal agents. Its synthesis is well-established, and its chemical properties make it amenable to a wide range of chemical modifications. A thorough understanding of its characteristics and mechanism of action is crucial for the design and synthesis of novel, more effective antifungal compounds to combat the growing challenge of fungal resistance. This guide provides a foundational resource for researchers and professionals working in this important area of drug discovery and development.
References
An In-depth Technical Guide to the Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic routes for obtaining (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a valuable intermediate in pharmaceutical synthesis. The document details two primary synthetic pathways, including experimental protocols and quantitative data, to assist researchers in the efficient and effective production of this compound.
Introduction
This compound is a key building block in the synthesis of various pharmaceutically active compounds. Its structural features, including the methylated triazole ring and the reactive hydroxyl group, make it a versatile intermediate for the development of novel therapeutic agents. This guide outlines two effective methods for its synthesis: a direct one-pot synthesis and a two-step approach involving the formation and subsequent reduction of a carboxylate intermediate.
Synthetic Pathways
Two principal routes for the synthesis of this compound are presented below.
Route 1: Direct Synthesis from N-formyl-2-trityloxyacetamide
This method provides a straightforward, one-pot synthesis of the target compound.
Caption: Direct synthesis of this compound.
Route 2: Two-Step Synthesis via Methyl Ester Intermediate
This alternative pathway involves the initial formation of a triazole ring followed by functional group manipulation.
Caption: Two-step synthesis via a methyl ester intermediate.
Experimental Protocols
Route 1: Direct Synthesis
Experimental Protocol:
-
To a 1L three-necked flask equipped with a mechanical stirrer and a thermometer, add 153.1 g (0.443 mol) of N-formyl-2-trityloxyacetamide.
-
Add 30.6 g (0.664 mol) of methyl hydrazine and 800 mL of chloroform.
-
Commence stirring and add 1.5 g (8.9 mmol) of p-toluenesulfonic acid.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress by HPLC until the starting material is less than 1%.
-
Add 225 mL of 2mol/L hydrochloric acid and stir at room temperature for 2 hours.
-
Adjust the pH to 6-7 with a saturated sodium carbonate solution.
-
Separate the layers and extract the aqueous layer with chloroform (2 x 100 mL).
-
Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water (1:2) mixture.
-
Filter the resulting colorless needle crystals, and dry to yield (1-methyl-1H-[1][2][3]triazol-3-yl)-methanol.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 85% | [1] |
| Purity (HPLC) | 97.0% | [1] |
| Melting Point | 73-75°C | [1] |
Route 2: Two-Step Synthesis
Step 1: Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
This intermediate can be prepared via several methods. One common approach starts from 1,2,4-triazole.
Experimental Protocol:
-
Methylation: Add 1,2,4-triazole (1.0 mol), potassium hydroxide (1.45 mol), and 300 mL of absolute ethanol to a closed reaction kettle. Introduce chloromethane (1.01 mol) at room temperature, then slowly heat to 75°C and react for 6 hours. After cooling, concentrate the mixture under reduced pressure. Cool to 0°C, add water and dichloromethane for extraction. Wash the organic phase with water until the pH is 7-8, then concentrate to yield 1-methyl-1,2,4-triazole.[2]
-
Carboxylation and Esterification: The 1-methyl-1,2,4-triazole is then protected at the 5-position, followed by reaction with a strong base like LDA and carbon dioxide to introduce a carboxylic acid group at the 3-position. This is subsequently esterified using thionyl chloride and methanol.[2] A final deprotection step yields the desired methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[2]
Quantitative Data for Esterification of the Carboxylic Acid:
| Parameter | Value | Reference |
| Yield | 92.3% | [2] |
| Purity (HPLC) | 98.9% | [2] |
Step 2: Reduction of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
The reduction of the ester to the corresponding alcohol can be achieved using standard reducing agents. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent suitable for this transformation. Sodium borohydride (NaBH4) can also be used, potentially requiring harsher conditions.
General Experimental Protocol (Conceptual):
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend or dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in a suitable anhydrous solvent (e.g., THF for LiAlH4, or an alcohol for NaBH4).
-
Cool the mixture in an ice bath.
-
Slowly add the reducing agent (e.g., LiAlH4 or NaBH4) portion-wise, maintaining the low temperature.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water, followed by a basic solution (e.g., 15% NaOH), and then more water.
-
Filter the resulting precipitate and wash with a suitable organic solvent.
-
Combine the filtrate and washes, dry over an anhydrous salt (e.g., Na2SO4), filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Conclusion
This guide has detailed two robust synthetic routes for this compound. The direct synthesis offers a more streamlined approach, while the two-step method provides an alternative that may be advantageous depending on the availability of starting materials and the desired scale of production. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in the field of medicinal chemistry and drug development.
References
Elucidation of the Structure of (1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structure elucidation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a key intermediate in the synthesis of pharmaceuticals, particularly antifungal agents. This document details the spectroscopic data, including ¹H Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), that confirm the molecular structure of the compound. A detailed experimental protocol for its synthesis is also provided. Furthermore, the established antifungal mechanism of action for triazole derivatives is illustrated, providing context for its application in drug development.
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its structural motif is a core component in various antifungal medications. The accurate determination of its structure is paramount for its use in the synthesis of targeted and effective therapeutic agents. This guide serves as a technical resource for researchers, outlining the essential data and methodologies for the unequivocal identification and characterization of this compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₄H₇N₃O | [1][2] |
| Molecular Weight | 113.12 g/mol | [1][2] |
| CAS Number | 135242-93-2, 91616-36-3 | [1][3] |
| Appearance | White crystalline powder | [3] |
| Melting Point | 73-75 °C | [4] |
| SMILES | C[N]1C=NC(=N1)CO | [2] |
| Predicted Boiling Point | 296.8 ± 42.0 °C | [1] |
| Predicted Flash Point | 133.329 °C | [1] |
Structure Elucidation
The structural confirmation of this compound is achieved through a combination of spectroscopic techniques. The workflow for this process is outlined in the diagram below.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides key information about the proton environments in the molecule.
Table 2: ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.10 | s | 1H | H-5 (triazole ring) |
| 4.63 | s | 2H | -CH₂- (methanol) |
| 3.92 | s | 3H | -CH₃ (methyl) |
Solvent: CDCl₃, Frequency: 250 MHz[5]
The singlet at 8.10 ppm is characteristic of the lone proton on the triazole ring. The singlet at 4.63 ppm corresponds to the two protons of the hydroxymethyl group, and the singlet at 3.92 ppm is assigned to the three protons of the N-methyl group. The integration values are consistent with the proposed structure.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) was used to determine the molecular weight of the compound.
Table 3: Mass Spectrometry Data for this compound
| m/z | Ion |
| 114.06619 | [M+H]⁺ |
Ionization Mode: ESI+[5]
The observed pseudo-molecular ion peak at m/z 114.06619 ([M+H]⁺) corresponds to the protonated molecule of this compound, confirming its molecular weight of 113.12 g/mol .
Infrared (IR) Spectroscopy (Predicted)
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration |
| 3400-3200 (broad) | O-H | Stretching |
| 3150-3100 | C-H (aromatic) | Stretching |
| 2960-2850 | C-H (aliphatic) | Stretching |
| 1650-1550 | C=N, N=N | Stretching |
| 1260-1000 | C-O | Stretching |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Similarly, the expected chemical shifts for the carbon atoms can be predicted.
Table 5: Predicted ¹³C NMR Chemical Shifts
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-3 (triazole ring) |
| ~145 | C-5 (triazole ring) |
| ~55 | -CH₂- (methanol) |
| ~35 | -CH₃ (methyl) |
Experimental Protocols
Synthesis of this compound
The following protocol is adapted from a documented synthesis.[4]
Procedure:
-
To a 1L three-necked flask equipped with a mechanical stirrer and a thermometer, add N-formyl-2-trityloxyacetamide (153.1 g, 0.443 mol).
-
Add chloroform (800 mL) and methyl hydrazine (30.6 g, 0.664 mol).
-
Initiate stirring and add p-toluenesulfonic acid (1.5 g, 8.9 mmol).
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, add 225 mL of 2 mol/L hydrochloric acid and continue stirring at room temperature for 2 hours.
-
Neutralize the reaction mixture to a pH of 6-7 using a saturated sodium carbonate solution.
-
Separate the layers and extract the aqueous layer with chloroform (2 x 100 mL).
-
Combine the organic layers and remove the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethanol/water mixture (1:2).
-
Filter the resulting colorless needle-like crystals and dry to yield (1-methyl-1H-[4][5][6]triazol-3-yl)-methanol.
Expected Yield: 43.0 g (85%) Purity (HPLC): 97.0%
Biological Activity and Signaling Pathway
Triazole compounds are a well-established class of antifungal agents. Their primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of the fungal cell membrane.
References
An In-depth Technical Guide to CAS 9000-70-8: Gelatin
Disclaimer: The requested CAS number 89539-70-8 did not yield specific results in public chemical databases. The following guide is based on the closely related and commonly referenced CAS number 9000-70-8 , which corresponds to Gelatin . This document serves as an example of the requested in-depth technical guide.
This guide provides a comprehensive overview of the physical and chemical properties, experimental protocols, and relevant biological interactions of Gelatin (CAS 9000-70-8) for researchers, scientists, and drug development professionals.
Core Physical and Chemical Properties
Gelatin is a heterogeneous mixture of water-soluble proteins of high average molecular masses, derived from collagen.[1] It is obtained by boiling skin, tendons, ligaments, bones, etc., in water.[1] The properties of gelatin can vary depending on the source of the collagen and the method of extraction. The two main types are Type A, derived from acid-cured tissue, and Type B, from lime-cured tissue.[1]
Quantitative Data Summary
| Property | Value | Source |
| Appearance | Colorless or slightly yellow, transparent, brittle sheets, flakes, or coarse powder.[2][3] | [2][3] |
| Odor | Practically odorless.[2] | [2] |
| Taste | Tasteless.[2] | [2] |
| Solubility | Soluble in hot water; practically insoluble in most organic solvents like alcohol, chloroform, ether, and benzene.[1][3] | [1][3] |
| Density | 0.68 g/cm³ (at 20°C).[3] | [3] |
| Melting Point | Gels formed from gelatin melt at around 30°C for gelatin from warm-blooded animals and 5-10°C for gelatin from cold-water fish.[2] It decomposes at temperatures above 226°C.[2] | [2] |
| Boiling Point | 100°C (for water dispersion).[3] | [3] |
| pH | The isoelectric point is between pH 7.0 and 9.0 for Type A and between pH 4.7 and 5.0 for Type B.[2] A 1.5% solution has a pH of 6.0. | [2][4] |
| Stability | Stable under normal conditions, but it is hygroscopic.[2][5] It is incompatible with strong oxidizing agents, tannin, and formaldehyde.[2][5] | [2][5] |
Experimental Protocols
Detailed methodologies for determining key physical and chemical properties are crucial for reproducible research.
Determination of Gel Strength (Bloom Test)
The gel strength of gelatin is a critical parameter, measured using a Bloom gellometer.
-
Objective: To determine the force, in grams, required to depress a standard plunger a specified distance into a gel of a standard concentration at a specific temperature.
-
Methodology:
-
A 6.67% w/w solution of gelatin in distilled water is prepared by dissolving the gelatin at 60-65°C.
-
The solution is then chilled at 10°C for 16-18 hours to form a gel.
-
The gel is placed in the Bloom gellometer, and the force required for a standard plunger (0.5-inch diameter) to depress the surface of the gel by 4 mm is measured.
-
The resulting value, in grams, is the Bloom strength, which typically ranges from 50 to 300 Bloom grams.[2]
-
Synthesis of Gelatin Nanoparticles (Two-Step Desolvation Method)
Gelatin nanoparticles are widely used in drug delivery and bioimaging.[6]
-
Objective: To synthesize stable and homogeneous gelatin nanoparticles.
-
Workflow:
References
- 1. Gelatin Type B 9000-70-8 [sigmaaldrich.com]
- 2. 9000-70-8 | CAS DataBase [m.chemicalbook.com]
- 3. Gelatin(9000-70-8)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. elnasr4gelatin.com [elnasr4gelatin.com]
- 6. Gelatin Type B 9000-70-8 [sigmaaldrich.com]
An In-depth Technical Guide on the Solubility of (1-methyl-1H-1,2,4-triazol-3-yl)methanol in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound of interest in pharmaceutical and chemical synthesis. Understanding its solubility in various organic solvents is crucial for process development, purification, formulation, and various other applications in drug discovery and development. This technical guide provides a framework for approaching the solubility assessment of this compound, based on established methods and data from a structural analog.
Case Study: Solubility Profile of Methyl 1H-1,2,4-triazole-3-carboxylate
To provide valuable insights, we present the solubility data for methyl 1H-1,2,4-triazole-3-carboxylate, a compound with a similar triazole core. The data was determined across a range of temperatures in fourteen different organic solvents.
Data Presentation
The following table summarizes the mole fraction solubility (x) of methyl 1H-1,2,4-triazole-3-carboxylate in various organic solvents at temperatures ranging from 278.15 K to 318.15 K.[1] This data is instrumental for designing and optimizing crystallization processes.[1]
| Solvent | Temperature (K) | Mole Fraction Solubility (x) |
| Methanol | 278.15 | 0.0158 |
| 283.15 | 0.0185 | |
| 288.15 | 0.0216 | |
| 293.15 | 0.0252 | |
| 298.15 | 0.0294 | |
| 303.15 | 0.0343 | |
| 308.15 | 0.0399 | |
| 313.15 | 0.0464 | |
| 318.15 | 0.0539 | |
| Ethanol | 278.15 | 0.0048 |
| 283.15 | 0.0057 | |
| 288.15 | 0.0068 | |
| 293.15 | 0.0081 | |
| 298.15 | 0.0096 | |
| 303.15 | 0.0114 | |
| 308.15 | 0.0135 | |
| 313.15 | 0.0159 | |
| 318.15 | 0.0187 | |
| 1-Propanol | 278.15 | 0.0033 |
| 283.15 | 0.0039 | |
| 288.15 | 0.0047 | |
| 293.15 | 0.0056 | |
| 298.15 | 0.0067 | |
| 303.15 | 0.0080 | |
| 308.15 | 0.0095 | |
| 313.15 | 0.0113 | |
| 318.15 | 0.0134 | |
| 2-Propanol | 278.15 | 0.0028 |
| 283.15 | 0.0034 | |
| 288.15 | 0.0041 | |
| 293.15 | 0.0049 | |
| 298.15 | 0.0059 | |
| 303.15 | 0.0071 | |
| 308.15 | 0.0085 | |
| 313.15 | 0.0101 | |
| 318.15 | 0.0120 | |
| 1-Butanol | 278.15 | 0.0024 |
| 283.15 | 0.0029 | |
| 288.15 | 0.0035 | |
| 293.15 | 0.0042 | |
| 298.15 | 0.0051 | |
| 303.15 | 0.0061 | |
| 308.15 | 0.0073 | |
| 313.15 | 0.0087 | |
| 318.15 | 0.0104 | |
| Isobutyl alcohol | 278.15 | 0.0021 |
| 283.15 | 0.0025 | |
| 288.15 | 0.0030 | |
| 293.15 | 0.0036 | |
| 298.15 | 0.0043 | |
| 303.15 | 0.0052 | |
| 308.15 | 0.0062 | |
| 313.15 | 0.0074 | |
| 318.15 | 0.0088 | |
| Acetonitrile | 278.15 | 0.0086 |
| 283.15 | 0.0102 | |
| 288.15 | 0.0121 | |
| 293.15 | 0.0144 | |
| 298.15 | 0.0171 | |
| 303.15 | 0.0204 | |
| 308.15 | 0.0242 | |
| 313.15 | 0.0288 | |
| 318.15 | 0.0342 | |
| Acetone | 278.15 | 0.0075 |
| 283.15 | 0.0089 | |
| 288.15 | 0.0106 | |
| 293.15 | 0.0126 | |
| 298.15 | 0.0150 | |
| 303.15 | 0.0178 | |
| 308.15 | 0.0212 | |
| 313.15 | 0.0252 | |
| 318.15 | 0.0299 | |
| 2-Pentanone | 278.15 | 0.0042 |
| 283.15 | 0.0050 | |
| 288.15 | 0.0060 | |
| 293.15 | 0.0071 | |
| 298.15 | 0.0085 | |
| 303.15 | 0.0101 | |
| 308.15 | 0.0120 | |
| 313.15 | 0.0143 | |
| 318.15 | 0.0170 | |
| 3-Pentanone | 278.15 | 0.0039 |
| 283.15 | 0.0046 | |
| 288.15 | 0.0055 | |
| 293.15 | 0.0065 | |
| 298.15 | 0.0077 | |
| 303.15 | 0.0092 | |
| 308.15 | 0.0109 | |
| 313.15 | 0.0130 | |
| 318.15 | 0.0154 | |
| 4-Methyl-2-pentanone | 278.15 | 0.0031 |
| 283.15 | 0.0037 | |
| 288.15 | 0.0044 | |
| 293.15 | 0.0052 | |
| 298.15 | 0.0062 | |
| 303.15 | 0.0074 | |
| 308.15 | 0.0088 | |
| 313.15 | 0.0105 | |
| 318.15 | 0.0125 | |
| Cyclopentanone | 278.15 | 0.0058 |
| 283.15 | 0.0069 | |
| 288.15 | 0.0082 | |
| 293.15 | 0.0098 | |
| 298.15 | 0.0116 | |
| 303.15 | 0.0138 | |
| 308.15 | 0.0164 | |
| 313.15 | 0.0195 | |
| 318.15 | 0.0232 | |
| Cyclohexanone | 278.15 | 0.0047 |
| 283.15 | 0.0056 | |
| 288.15 | 0.0067 | |
| 293.15 | 0.0080 | |
| 298.15 | 0.0095 | |
| 303.15 | 0.0113 | |
| 308.15 | 0.0134 | |
| 313.15 | 0.0159 | |
| 318.15 | 0.0189 | |
| Tetrahydrofuran | 278.15 | 0.0038 |
| 283.15 | 0.0045 | |
| 288.15 | 0.0054 | |
| 293.15 | 0.0064 | |
| 298.15 | 0.0076 | |
| 303.15 | 0.0091 | |
| 308.15 | 0.0108 | |
| 313.15 | 0.0128 | |
| 318.15 | 0.0152 |
Data sourced from a technical guide on the solubility of methyl 1H-1,2,4-triazole-3-carboxylate.[1]
Experimental Protocols
The determination of solubility is a critical experimental procedure. The data presented above was obtained using a static gravimetric method, a reliable and widely adopted technique for generating accurate solubility data.[1]
Materials:
-
Solute: this compound (high purity, >99%)
-
Solvents: A range of analytical grade organic solvents (e.g., methanol, ethanol, acetonitrile, acetone, tetrahydrofuran, etc.)
Apparatus:
-
Jacketed glass vessel (e.g., 100 mL)
-
Thermostatic water bath with a precise temperature controller (accuracy ±0.1 K)
-
Magnetic stirrer
-
Analytical balance (accuracy ±0.0001 g)
-
Drying oven
Procedure:
-
Sample Preparation: An excess amount of this compound is added to a known mass of the selected organic solvent in the jacketed glass vessel.[1]
-
Equilibration: The vessel is sealed to prevent solvent evaporation and placed in the thermostatic water bath set to the desired temperature. The suspension is then continuously agitated using a magnetic stirrer for a sufficient period (e.g., at least 10 hours) to ensure that solid-liquid equilibrium is achieved.[1]
-
Settling: After reaching equilibrium, the stirring is stopped, and the solution is allowed to stand undisturbed for a period (e.g., at least 2 hours) to allow the excess solid to settle.[1]
-
Sampling: A sample of the clear supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe to maintain the equilibrium temperature and prevent any precipitation or further dissolution.[1]
-
Gravimetric Analysis: The withdrawn sample is immediately transferred to a pre-weighed weighing bottle, and the total mass is recorded. The weighing bottle containing the sample is then placed in a drying oven at a suitable temperature (e.g., 333.15 K) until a constant weight is achieved, ensuring the complete evaporation of the solvent.[1]
-
Calculation: The mass of the residual solid (the solute) is determined by weighing the bottle after drying. The mole fraction solubility is then calculated from the masses of the solute and the solvent.[1]
-
Data Collection: This procedure is repeated for each solvent at all specified temperatures to generate a comprehensive solubility profile.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a chemical compound in an organic solvent.
Caption: Experimental workflow for solubility determination.
Conclusion
While direct quantitative solubility data for this compound is currently lacking in accessible literature, this guide provides a comprehensive framework for its determination. By following the detailed experimental protocol for the static gravimetric method and referencing the solubility profile of the structurally analogous methyl 1H-1,2,4-triazole-3-carboxylate, researchers and drug development professionals can effectively approach the characterization of this compound's solubility. This foundational knowledge is essential for the advancement of its potential applications in the pharmaceutical and chemical industries.
References
An In-depth Technical Guide on the Stability and Degradation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and potential degradation pathways of (1-methyl-1H-1,2,4-triazol-3-yl)methanol. Due to the limited availability of direct stability data for this specific compound, this guide leverages information on the stability of structurally related 1,2,4-triazole derivatives and established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.
Introduction
This compound is a heterocyclic compound featuring a methylated 1,2,4-triazole ring with a hydroxymethyl substituent. The 1,2,4-triazole ring is a common scaffold in many pharmaceutical and agrochemical compounds due to its chemical stability and diverse biological activities. Understanding the stability and degradation profile of this molecule is crucial for its potential applications in drug development and other chemical industries, ensuring its quality, safety, and efficacy.
The stability of a chemical entity is its capacity to resist changes in its chemical and physical properties over time under the influence of various environmental factors such as temperature, light, humidity, and pH. Degradation can lead to loss of potency, formation of impurities, and potentially toxic byproducts.
Predicted Physicochemical Properties
While experimental data is limited, the following table summarizes the predicted physicochemical properties of this compound, which can influence its stability and degradation kinetics.
| Property | Value | Source |
| Molecular Formula | C₄H₇N₃O | ChemScene[1] |
| Molecular Weight | 113.12 g/mol | ChemScene[1] |
| pKa | 10.26 (for the neutral molecule) | Wikipedia[2] |
| LogP | -0.6926 | ChemScene[1] |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | ChemScene[1] |
| Hydrogen Bond Donors | 1 | ChemScene[1] |
| Hydrogen Bond Acceptors | 4 | ChemScene[1] |
Potential Degradation Pathways
Based on the chemistry of the 1,2,4-triazole ring and the hydroxymethyl group, several degradation pathways can be anticipated under stress conditions. The 1,2,3-triazole ring is noted for its strong stability under thermal and acidic conditions and its insensitivity to redox reactions, hydrolysis, and enzymatic hydrolase[3]. While 1,2,4-triazoles share some of this stability, they can be susceptible to degradation under more forceful conditions.
3.1. Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceutical compounds. The stability of this compound is expected to be pH-dependent.
-
Acidic Conditions: The triazole ring is generally stable in acidic media. However, prolonged exposure to strong acids and elevated temperatures could potentially lead to the cleavage of the hydroxymethyl group or, less likely, ring opening.
-
Neutral Conditions: The compound is expected to be relatively stable at neutral pH.
-
Alkaline Conditions: In basic solutions, the hydroxymethyl group may be susceptible to oxidation or other base-catalyzed reactions. The triazole ring itself is generally resistant to base-catalyzed hydrolysis.
3.2. Oxidative Degradation
Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The hydroxymethyl group is a primary site for oxidation, which could lead to the corresponding aldehyde and subsequently to a carboxylic acid. The triazole ring is generally resistant to oxidation, but under harsh oxidative conditions, ring cleavage could occur.
3.3. Photodegradation
Many heterocyclic compounds are susceptible to photodegradation. Exposure to UV or visible light can lead to the formation of reactive intermediates and subsequent degradation products. For triazole fungicides, photolysis has been identified as a significant degradation pathway[4]. The specific photodegradation products would depend on the wavelength of light and the presence of photosensitizers.
3.4. Thermal Degradation
Thermal stability is a critical parameter. Studies on other 1,2,4-triazole derivatives have shown that they can be thermally stable up to several hundred degrees Celsius[5][6]. Decomposition at higher temperatures may involve the loss of the hydroxymethyl group and fragmentation of the triazole ring, potentially releasing nitrogen gas, hydrogen cyanide, and other small molecules[4][6].
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. The following protocols are based on ICH guidelines.
4.1. General Considerations
-
Concentration: A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., methanol, acetonitrile, or water).
-
Stress Conditions: The compound should be subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and light.
-
Extent of Degradation: The goal is to achieve a target degradation of 5-20% to ensure that the degradation products are formed at detectable levels without complete decomposition of the parent compound.
-
Analysis: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector and coupled to a mass spectrometer (MS), should be developed and validated to separate and quantify the parent compound and its degradation products.
4.2. Detailed Methodologies
| Stress Condition | Protocol |
| Acid Hydrolysis | 1. Treat a solution of the compound with 0.1 M HCl. 2. Incubate at room temperature and at an elevated temperature (e.g., 60 °C). 3. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours). 4. Neutralize the samples with an equivalent amount of 0.1 M NaOH before analysis. |
| Base Hydrolysis | 1. Treat a solution of the compound with 0.1 M NaOH. 2. Follow the same incubation and sampling procedure as for acid hydrolysis. 3. Neutralize the samples with an equivalent amount of 0.1 M HCl before analysis. |
| Oxidative Degradation | 1. Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂). 2. Incubate at room temperature. 3. Withdraw samples at various time points. 4. Analyze the samples directly or after appropriate dilution. |
| Thermal Degradation | 1. Expose a solid sample of the compound to dry heat in an oven (e.g., at 60 °C, 80 °C, and 105 °C). 2. Withdraw samples at various time points. 3. Dissolve the samples in a suitable solvent for analysis. |
| Photodegradation | 1. Expose a solution of the compound to a light source that provides both UV and visible light (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps). 2. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt-hours per square meter. 3. A control sample should be protected from light to differentiate between light-induced and thermal degradation. |
Visualization of Experimental Workflow and Potential Degradation
The following diagrams illustrate the general workflow for a forced degradation study and a hypothetical degradation pathway for this compound.
References
- 1. chemscene.com [chemscene.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 4. Thermal decomposition studies on energetic triazole derivatives [agris.fao.org]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
Spectroscopic Data and Experimental Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data for the compound (1-methyl-1H-1,2,4-triazol-3-yl)methanol. Due to the limited availability of published experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure and analysis of related compounds. It also includes comprehensive, standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) that are broadly applicable for the analysis of small organic molecules.
Core Spectroscopic Data
The spectroscopic data presented below is predicted based on the chemical structure of this compound (C₄H₇N₃O, Molecular Weight: 113.12 g/mol ).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)
The proton NMR spectrum is expected to show four distinct signals corresponding to the different proton environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.2 | Singlet | 1H | CH (triazole ring) |
| ~4.7-4.9 | Singlet | 2H | CH₂ OH |
| ~3.8-4.0 | Singlet | 3H | N-CH₃ |
| Variable (broad) | Singlet | 1H | OH |
¹³C NMR (Carbon NMR)
The carbon NMR spectrum is anticipated to display four signals, one for each unique carbon atom in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~160-165 | C -CH₂OH (triazole ring) |
| ~145-150 | C H (triazole ring) |
| ~55-60 | C H₂OH |
| ~35-40 | N-C H₃ |
Infrared (IR) Spectroscopy
The FT-IR spectrum is predicted to exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3200-3500 | Broad | O-H stretch (alcohol) |
| 3100-3150 | Medium | C-H stretch (triazole ring) |
| 2850-3000 | Medium | C-H stretch (methyl and methylene) |
| 1650-1680 | Medium | C=N stretch (triazole ring) |
| 1500-1550 | Medium | N-N stretch (triazole ring) |
| 1000-1100 | Strong | C-O stretch (primary alcohol) |
Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak and characteristic fragment ions are expected.
| Predicted m/z | Interpretation |
| 113 | [M]⁺ (Molecular Ion) |
| 96 | [M - OH]⁺ |
| 82 | [M - CH₂OH]⁺ |
| 55 | [C₃H₃N]⁺ or other fragments |
| 42 | [C₂H₂N]⁺ |
Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.
An In-depth Technical Guide on the Discovery and History of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and key characteristics of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole. This heterocyclic compound, identified by its CAS number 135242-93-2, serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly in the development of modern antifungal drugs. This document details its synthesis, physicochemical properties, and available biological information, presenting data in a structured format for ease of reference and comparison.
Introduction
The 1,2,4-triazole moiety is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents.[1] The unique structural features of the triazole ring, including its capacity for hydrogen bonding and metabolic stability, make it a privileged scaffold in drug design. 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole emerges as a significant building block within this class, primarily utilized in the synthesis of complex active pharmaceutical ingredients (APIs).
Discovery and History
While the broader family of 1,2,4-triazoles has been known since the late 19th century, the specific history of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is more recent and closely tied to the development of advanced, systemic antifungal agents. Its primary role has been as a key intermediate, and as such, its discovery is intrinsically linked to the synthetic pathways designed for these larger, more complex molecules.
A definitive first synthesis report in publicly accessible literature remains elusive, suggesting its initial preparation may have been disclosed within the context of proprietary industrial research or as a novel intermediate in patent literature focused on final drug products. The compound is recognized as a white to off-white solid, soluble in polar solvents, a characteristic owing to its hydroxymethyl group which facilitates hydrogen bonding.[2]
Physicochemical Properties
A summary of the key physicochemical properties of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is presented in Table 1. This data is essential for its application in synthetic chemistry, providing insights into its stability, solubility, and reactivity.
| Property | Value | Reference |
| CAS Number | 135242-93-2 | [3] |
| Molecular Formula | C₄H₇N₃O | [3] |
| Molecular Weight | 113.12 g/mol | [3] |
| Appearance | White to off-white solid/powder | [2] |
| Melting Point | 73-75 °C | |
| Solubility | Soluble in polar solvents | [2] |
Synthesis and Experimental Protocols
The synthesis of 1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole can be approached through various synthetic strategies. A common method involves the methylation of a pre-existing 3-(hydroxymethyl)-1H-1,2,4-triazole or the reduction of a corresponding carboxylic acid ester derivative.
One plausible synthetic pathway, extrapolated from patent literature for the related methyl formate derivative, is the reduction of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate.[4] This transformation is a standard procedure in organic synthesis, typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in an appropriate solvent like tetrahydrofuran (THF) or ethanol.
Below is a generalized experimental workflow for such a reduction:
A generalized workflow for the synthesis of the target compound via ester reduction.
Spectroscopic Data
-
¹H NMR: Expected signals would include a singlet for the methyl group protons, a singlet for the methylene protons of the hydroxymethyl group, a singlet for the hydroxyl proton (which may be broad and exchangeable with D₂O), and a singlet for the proton on the triazole ring.
-
¹³C NMR: Resonances would be expected for the methyl carbon, the methylene carbon, and the two distinct carbons of the triazole ring.
-
IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch from the hydroxyl group, C-H stretching from the methyl and methylene groups, and C=N and C-N stretching vibrations from the triazole ring.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.
Biological Activity and Applications
1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is primarily recognized as a key intermediate in the synthesis of antifungal agents.[5] The 1,2,4-triazole scaffold is a well-established pharmacophore in many antifungal drugs, which function by inhibiting the fungal cytochrome P450 enzyme lanosterol 14α-demethylase, an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1]
The logical relationship for its application in drug development can be visualized as follows:
The role of the compound as an intermediate leading to a therapeutic outcome.
While specific biological activity data for the compound itself is not extensively published, its structural similarity to known bioactive molecules suggests that it may possess some intrinsic, albeit likely modest, biological properties. However, its primary value remains in its utility as a versatile building block for more potent and specific drug candidates.
Conclusion
1-methyl-3-(hydroxymethyl)-1H-1,2,4-triazole is a heterocyclic compound of significant interest to the pharmaceutical industry. While its own discovery and history are not as prominently documented as the final drug products it helps to create, its importance as a synthetic intermediate is undeniable. This guide has provided a consolidated overview of its known properties, a plausible synthetic route, and its role in the development of antifungal agents. Further research into its potential direct biological activities and the publication of comprehensive spectral data would be valuable additions to the scientific literature.
References
- 1. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 135242-93-2: 1H-1,2,4-Triazole-3-methanol, 1-methyl- [cymitquimica.com]
- 3. chemscene.com [chemscene.com]
- 4. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 5. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
The Multifaceted Biological Potential of Triazole Methanol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The triazole nucleus, a five-membered heterocyclic ring containing three nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its unique structural features, including the ability to engage in hydrogen bonding and dipole-dipole interactions, have made it a cornerstone in the design of numerous therapeutic agents. Among the vast array of triazole-containing compounds, triazole methanol derivatives have emerged as a particularly promising class, exhibiting a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the potential biological activities of triazole methanol derivatives, focusing on their antifungal, antibacterial, anticancer, and antiviral properties. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and drug development in this area.
Antifungal Activity: Targeting Ergosterol Biosynthesis
Triazole methanol derivatives are renowned for their potent antifungal activity, with several compounds developed as clinically successful drugs (e.g., fluconazole, voriconazole).[1][2][3][4] Their primary mechanism of action involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi.[1][2][3] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death.[4][5]
Quantitative Data: Antifungal Activity of Triazole Methanol Derivatives
The following table summarizes the in vitro antifungal activity of representative triazole methanol derivatives against various fungal pathogens. The data is presented as Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
| Fluconazole | Candida albicans | 0.5 - 4 | [1] |
| Voriconazole | Aspergillus fumigatus | 1 | [6] |
| Compound 12e | Candida albicans | < 0.063 | [6] |
| Compound 12f | Candida albicans | < 0.063 | [6] |
| Compound 12h | Candida albicans | < 0.063 | [6] |
| Compound 12n | Candida albicans | < 0.063 | [6] |
| Compound 10k | Aspergillus spp. | 0.125 - 1 | [1] |
| Compound 18b | Candida albicans | 0.5 | [1] |
Experimental Protocol: Antifungal Susceptibility Testing (Cup-Plate Method)
This method is a widely used agar diffusion technique to determine the antifungal activity of chemical substances.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Sabouraud Dextrose Agar (SDA)
-
Sterile Petri dishes
-
Sterile cork borer (e.g., 6 mm diameter)
-
Test compound solutions at various concentrations in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., Ketoconazole)
-
Solvent control (e.g., DMSO)
-
Micropipettes
-
Incubator
Procedure:
-
Preparation of Agar Plates: Prepare SDA according to the manufacturer's instructions and pour it into sterile Petri dishes. Allow the agar to solidify completely.
-
Inoculation: Aseptically spread a standardized suspension of the fungal culture evenly over the surface of the solidified agar plates.
-
Well Creation: Use a sterile cork borer to create uniform wells in the agar.
-
Sample Addition: Carefully add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and solvent control into separate wells.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.
-
Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters. The size of the zone is proportional to the antifungal activity of the compound.
Signaling Pathway: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The following diagram illustrates the mechanism of action of triazole methanol derivatives in inhibiting the ergosterol biosynthesis pathway.
Caption: Inhibition of Lanosterol 14α-Demethylase (CYP51) by triazole methanol derivatives.
Antibacterial Activity
While not as prominent as their antifungal counterparts, certain triazole methanol derivatives have demonstrated noteworthy antibacterial activity against both Gram-positive and Gram-negative bacteria.[7][8] The hybridization of the 1,2,4-triazole ring with other antibacterial pharmacophores is a promising strategy to develop novel and more effective antibacterial agents.
Quantitative Data: Antibacterial Activity of Triazole Methanol Derivatives
The following table presents the in vitro antibacterial activity of selected triazole derivatives, expressed as Minimum Inhibitory Concentration (MIC).
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Compound 36 | Staphylococcus aureus | 200 | [9] |
| Compound 37 | Escherichia coli | 200 | [9] |
| Compound 11b | Staphylococcus aureus | Not specified, but highest activity | [10] |
| Compound 11b | Escherichia coli | Not specified, but highest activity | [10] |
| Compound 9a | Pseudomonas aeruginosa | Not specified, but highest activity | [10] |
| Compound 4a-f | Staphylococcus aureus | Same as Ceftriaxone | [11] |
Experimental Protocol: Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is a quantitative technique used to determine the MIC of an antimicrobial agent.[8][12][13][14]
Materials:
-
Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Test compound solutions at various concentrations in a suitable solvent
-
Positive control (e.g., Streptomycin)
-
Solvent control
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Serial Dilution: Prepare two-fold serial dilutions of the test compound in MHB directly in the wells of a 96-well microtiter plate.
-
Inoculation: Add a standardized inoculum of the bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.
-
Controls: Include wells for a positive control (broth with inoculum, no compound), a negative control (broth only), and a solvent control.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as observed visually or by measuring the optical density with a microplate reader.
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the broth microdilution antibacterial susceptibility assay.
Anticancer Activity
The triazole scaffold is a key component in a number of anticancer drugs, and novel triazole methanol derivatives are continuously being investigated for their antiproliferative activities.[12][14][15][16][17] These compounds can exert their anticancer effects through various mechanisms, including the inhibition of crucial signaling pathways involved in cancer cell proliferation and survival, such as those involving Epidermal Growth Factor Receptor (EGFR), BRAF, and tubulin.[16]
Quantitative Data: Anticancer Activity of Triazole Methanol Derivatives
The following table summarizes the in vitro anticancer activity of several triazole derivatives, with data presented as IC50 (the concentration of a drug that is required for 50% inhibition in vitro) or Log GI50 values.
| Compound | Cancer Cell Line | IC50 (µM) | Log GI50 | Reference |
| Compound 8c | EGFR expressing cell line | 3.6 | - | [16] |
| Compound 8 | HT-1080 | 15.13 | - | [12] |
| Compound 8 | A-549 | 21.25 | - | [12] |
| Compound 8 | MCF-7 | 18.06 | - | [12] |
| Compound 8 | MDA-MB-231 | 16.32 | - | [12] |
| Compound 25 | MDA-MB-468 | - | -5.70 | [15] |
| Compound 25 | BT-549 | - | -5.40 | [15] |
| Compound 25 | OVCAR-4 | - | -5.52 | [15] |
| Compound 25 | SK-MEL-5 | - | -5.55 | [15] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.[6][11][18][19]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound solutions at various concentrations
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the triazole methanol derivatives and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value of the compound.
Signaling Pathways in Cancer Targeted by Triazole Derivatives
The EGFR and BRAF signaling pathways are critical for cell growth and proliferation, and their aberrant activation is a hallmark of many cancers.[3][20][21][22] Triazole derivatives can be designed to inhibit these kinases, thereby blocking downstream signaling and inhibiting cancer cell growth.
Caption: Inhibition of the EGFR and BRAF signaling pathways by triazole derivatives.
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, and their disruption is a well-established anticancer strategy.[2][17][23][24][25] Some triazole derivatives can act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.
Caption: Inhibition of tubulin polymerization by triazole derivatives leading to mitotic arrest.
Antiviral Activity
The emergence of new viral infections necessitates the development of novel antiviral agents. Triazole derivatives have demonstrated promising activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and hepatitis viruses.[23][26][27][28][29] Their mechanisms of action can vary, targeting different viral proteins or host factors involved in the viral life cycle.
Quantitative Data: Antiviral Activity of Triazole Methanol Derivatives
The following table provides examples of the antiviral activity of some triazole derivatives. The data is presented as the concentration required to reduce viral plaque formation by 50% (IC50).
| Compound | Virus | IC50 (µM) | Reference |
| Ribavirin (a triazole derivative) | Influenza A virus | Varies | [30] |
| Compound 1 | Influenza A virus (H1N1) | > 1 (lg reduction in infectivity) | [29] |
| Compound 4 | Influenza A virus (H1N1) | > 1 (lg reduction in infectivity) | [29] |
| Compound 5 | Influenza A virus (H1N1) | > 1 (lg reduction in infectivity) | [29] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral activity of a compound by quantifying the reduction in viral plaques.[9][10][16][27][29]
Materials:
-
Susceptible host cell line
-
Virus stock
-
Cell culture medium
-
Test compound solutions at various concentrations
-
Overlay medium (e.g., containing methylcellulose or agarose)
-
Crystal violet staining solution
-
Formalin solution (for fixing)
-
6-well or 12-well cell culture plates
Procedure:
-
Cell Seeding: Seed host cells in culture plates and grow them to form a confluent monolayer.
-
Virus Infection: Infect the cell monolayers with a known amount of virus (multiplicity of infection, MOI) that produces a countable number of plaques.
-
Compound Treatment: Simultaneously or after a short adsorption period, add the test compound at various concentrations to the infected cells.
-
Overlay: After virus adsorption, remove the inoculum and overlay the cells with a semi-solid medium containing the test compound to restrict virus spread to adjacent cells.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-5 days).
-
Plaque Visualization: Fix the cells with formalin and then stain with crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.
-
Plaque Counting and IC50 Determination: Count the number of plaques in each well. Calculate the percentage of plaque reduction compared to the virus control (no compound) and determine the IC50 value.
Experimental Workflow: Plaque Reduction Assay
Caption: Workflow for the plaque reduction assay to determine antiviral activity.
Synthesis of Triazole Methanol Derivatives
The synthesis of triazole methanol derivatives can be achieved through various chemical routes. Two common and efficient methods are the synthesis of 1,2,4-triazole-3-thiol derivatives and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as "click chemistry," for the synthesis of 1,4-disubstituted 1,2,3-triazoles.
Experimental Protocol: Synthesis of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol
This protocol describes a general method for the synthesis of 4-amino-1,2,4-triazole-3-thiol derivatives.
Materials:
-
Appropriate carboxylic acid hydrazide
-
Carbon disulfide
-
Potassium hydroxide
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Formation of Potassium Dithiocarbazate: React the carboxylic acid hydrazide with carbon disulfide in the presence of potassium hydroxide in ethanol to form the corresponding potassium dithiocarbazate.
-
Cyclization with Hydrazine Hydrate: Add hydrazine hydrate to the reaction mixture and reflux to induce cyclization, forming the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.
-
Purification: The product can be purified by recrystallization from a suitable solvent like ethanol.
Experimental Protocol: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles via Click Chemistry
This protocol outlines the general procedure for the copper(I)-catalyzed synthesis of 1,2,3-triazoles.[1][15][30][31][32]
Materials:
-
An organic azide
-
A terminal alkyne
-
A copper(I) source (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate, or CuI)
-
A suitable solvent system (e.g., t-BuOH/H2O, DMF)
Procedure:
-
Reaction Setup: In a reaction vessel, dissolve the organic azide and the terminal alkyne in the chosen solvent.
-
Catalyst Addition: Add the copper(I) catalyst to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up and Purification: After the reaction is complete, perform an appropriate work-up procedure to remove the catalyst and isolate the crude product. The final 1,4-disubstituted 1,2,3-triazole can be purified by column chromatography or recrystallization.
Logical Relationship: Synthesis of Triazole Derivatives
Caption: Synthetic pathways for 1,2,4-triazole-3-thiols and 1,2,3-triazoles.
Conclusion
Triazole methanol derivatives represent a versatile and highly valuable class of compounds with a wide array of biological activities. Their proven efficacy as antifungal agents, coupled with their emerging potential in antibacterial, anticancer, and antiviral applications, underscores their significance in drug discovery and development. The synthetic accessibility of the triazole core allows for extensive structural modifications, enabling the fine-tuning of their biological profiles to enhance potency and selectivity while minimizing toxicity. This technical guide provides a foundational resource for researchers in the field, offering detailed methodologies and a summary of the current state of knowledge to inspire and facilitate the development of the next generation of triazole-based therapeutics.
References
- 1. 1,2,3-Triazole synthesis [organic-chemistry.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. BRAF, MEK and EGFR inhibition as treatment strategies in BRAF V600E metastatic colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 13. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. researchgate.net [researchgate.net]
- 21. Targeting BRAF Activation as Acquired Resistance Mechanism to EGFR Tyrosine Kinase Inhibitors in EGFR-Mutant Non-Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. ClinPGx [clinpgx.org]
- 23. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. benchchem.com [benchchem.com]
- 28. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 29. researchgate.net [researchgate.net]
- 30. Click chemistry inspired one-pot synthesis of 1,4-disubstituted 1,2,3-triazoles and their Src kinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Synthesis of 1,4-disubstituted 1,2,3-triazole Derivatives Using Click Chemistry and their Src Kinase Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. pubs.rsc.org [pubs.rsc.org]
in silico prediction of (1-methyl-1H-1,2,4-triazol-3-yl)methanol properties
An In-Depth Technical Guide to the In Silico Prediction of (1-methyl-1H-1,2,4-triazol-3-yl)methanol Properties
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a heterocyclic compound of interest in medicinal chemistry, often serving as a key intermediate in the synthesis of pharmaceutical and agrochemical agents, such as antifungal drugs.[1][2] The early-stage assessment of its physicochemical and pharmacokinetic properties is crucial for evaluating its potential as a drug candidate or lead structure. This guide provides a comprehensive overview of the in silico predicted properties of this compound, details the computational methodologies used for such predictions, and outlines the standard experimental protocols for their validation.
Predicted Physicochemical and Pharmacokinetic Properties
Computational tools and online resources provide rapid prediction of key molecular properties that are fundamental to the drug discovery process. These in silico methods leverage vast datasets and sophisticated algorithms to estimate a compound's behavior. The predicted properties for this compound are summarized below.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Source |
| Molecular Formula | C₄H₇N₃O | [3][4] |
| Molecular Weight | 113.12 g/mol | [3][4] |
| Melting Point (Mp) | 73-75 °C | [5] |
| Boiling Point (Bp) | 296.85 °C at 760 mmHg | [6] |
| Density | 1.336 g/cm³ | [6] |
| Flash Point | 133.33 °C | [6] |
| pKa | 13.16 ± 0.10 | [4][7] |
| logP (Lipophilicity) | -0.6926 | [3][4] |
| Water Solubility | 1H-1,2,4-triazole has moderate water solubility. | [8] |
Table 2: Predicted Pharmacokinetic and Drug-Likeness Properties
| Property | Predicted Value | Source |
| Topological Polar Surface Area (TPSA) | 50.94 Ų | [3][4] |
| Hydrogen Bond Donors | 1 | [3] |
| Hydrogen Bond Acceptors | 4 | [3] |
| Rotatable Bonds | 1 | [3] |
In Silico Prediction Methodologies
The properties listed above are typically predicted using a variety of computational models. The general workflow involves submitting the chemical structure of the molecule (e.g., in SMILES or SDF format) to a prediction server or software.
-
Physicochemical Properties : Parameters like logP (a measure of lipophilicity) and pKa are calculated based on the molecule's structure. For instance, logP can be estimated by summing the contributions of individual atoms and fragments.
-
Pharmacokinetics (ADME) : ADME (Absorption, Distribution, Metabolism, and Excretion) properties are crucial for a drug's efficacy. In silico tools like SwissADME are used to predict these characteristics.[9][10][11] For example, Topological Polar Surface Area (TPSA) is a key descriptor for predicting drug absorption and transport.
-
Drug-Likeness : This is assessed using rules like Lipinski's Rule of Five, which sets criteria for molecular weight, logP, and hydrogen bond donors/acceptors to evaluate a compound's potential as an orally active drug.
-
Toxicity Prediction : Computational models can predict potential toxicity risks, such as mutagenicity or hepatotoxicity, by comparing the molecule's structure to known toxicophores.
Experimental Validation Protocols
While in silico predictions are invaluable for initial screening, experimental validation is essential. Below are standard protocols for determining the key properties of this compound.
Melting Point Determination
-
Methodology : A small, dry sample of the crystalline solid is placed into a capillary tube. The tube is heated in a calibrated melting point apparatus. The temperature range from which the substance first begins to melt to when it becomes completely liquid is recorded as the melting point.
-
Apparatus : Melting point apparatus, capillary tubes.
-
Notes : A sharp melting point range (e.g., 1-2 °C) is indicative of high purity. The observed melting point for this compound is 73-75 °C.[5]
pKa Determination
-
Methodology : Potentiometric titration is a common method for determining pKa values.[12] A solution of the compound is titrated with a strong acid or base. The pH of the solution is measured after each addition of titrant. The pKa is determined from the half-equivalence point on the resulting titration curve.
-
Apparatus : pH meter, burette, stirrer.
-
Procedure :
-
Dissolve a precisely weighed amount of this compound in deionized water.
-
Calibrate the pH meter with standard buffer solutions.
-
Slowly add a standardized solution of a strong acid (e.g., HCl) in small increments.
-
Record the pH after each addition.
-
Plot pH versus the volume of titrant added to generate a titration curve and determine the pKa.
-
LogP (Octanol-Water Partition Coefficient) Determination
-
Methodology : The shake-flask method is the classical approach. The compound is dissolved in a mixture of n-octanol and water. The mixture is shaken vigorously to allow the compound to partition between the two immiscible layers until equilibrium is reached. The concentration of the compound in each layer is then measured, typically by UV-Vis spectroscopy or HPLC.
-
Apparatus : Separatory funnel, mechanical shaker, UV-Vis spectrophotometer or HPLC.
-
Calculation : LogP is calculated as the base-10 logarithm of the ratio of the compound's concentration in the octanol phase to its concentration in the aqueous phase.
Application and Significance in Drug Development
The predicted properties of this compound provide critical insights for drug development. The relationship between its physicochemical characteristics and its potential pharmacokinetic profile is a key consideration.
-
Lipophilicity (logP) : The predicted logP of -0.69 indicates that the molecule is hydrophilic.[3][4] This suggests good aqueous solubility but potentially lower passive diffusion across lipid membranes.
-
Ionization (pKa) : With a predicted pKa of 13.16, the molecule is a very weak acid and will be predominantly in its neutral form at physiological pH, which can influence solubility and receptor interactions.[4][7]
-
Topological Polar Surface Area (TPSA) : The TPSA of 50.94 Ų is well within the desirable range for good oral bioavailability (typically < 140 Ų).[3][4]
-
Lipinski's Rule of Five : this compound adheres to all of Lipinski's rules:
Conclusion
The in silico prediction of properties for this compound reveals a favorable profile for its potential use in drug development, particularly concerning oral bioavailability. The data presented in this guide, from predicted physicochemical properties to pharmacokinetic indicators, serves as a foundational resource for researchers. While these computational predictions are a powerful tool for efficient screening, they must be complemented by rigorous experimental validation as outlined, ensuring a robust and reliable characterization of this promising chemical entity.
References
- 1. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]
- 6. This compound CAS 135242-93-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol CAS#: 135242-93-2 [m.chemicalbook.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Molecular docking and prediction of ADME/drug-likeness properties of potentially active antidiabetic compounds isolated from aqueous-methanol extracts of Gymnema sylvestre and Combretum micranthum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico study of properties in the series of 1-alkyl-4-(((5-nitrofuran-2-yl)methylene)amino)- 1,2,4-triazole halides | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 11. An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions [pharmacia.pensoft.net]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
Introduction
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound belonging to the triazole class of molecules. Triazoles are a significant scaffold in medicinal chemistry, with many derivatives exhibiting a broad range of biological activities, including antifungal, anticancer, antimicrobial, and anticonvulsant properties[1][2][3][4]. Specifically, this compound serves as a key intermediate in the synthesis of pharmaceuticals, notably in the development of antifungal agents such as fluconazole[5]. Given the established therapeutic potential of triazole-based compounds, in vitro evaluation of this compound and its derivatives is a critical step in drug discovery and development.
These application notes provide detailed protocols for the in vitro assessment of this compound, focusing on its potential antifungal and anticancer activities, which are the most prominent applications for this class of compounds[1][6].
Target Audience
These protocols are intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, oncology, and microbiology.
I. In Vitro Antifungal Activity Assessment
The primary mechanism of action for many antifungal triazoles is the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway in fungi. Ergosterol is an essential component of the fungal cell membrane; its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This protocol is adapted from standard methods for antifungal susceptibility testing.
1. Materials and Reagents:
-
This compound
-
Fluconazole (or other relevant standard antifungal agent)
-
Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
2. Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. A typical starting concentration is 1 mg/mL.
-
Serial Dilutions: Perform a two-fold serial dilution of the compound stock solution in RPMI-1640 medium in the 96-well plates to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculum Preparation: Culture the fungal strains on appropriate agar plates. Prepare a fungal suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration.
-
Inoculation: Add the diluted fungal inoculum to each well of the microplate containing the serially diluted compound. Include positive controls (fungal inoculum without the compound) and negative controls (medium only).
-
Incubation: Incubate the microplates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the positive control. This can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).
Data Presentation: Antifungal Activity
The results of the antifungal screening are typically summarized in a table presenting the MIC values.
| Compound | Fungal Strain | MIC (µg/mL) | Reference Compound (Fluconazole) MIC (µg/mL) |
| This compound | Candida albicans | Data | 0.5 |
| This compound | Cryptococcus neoformans | Data | 4.0 |
| This compound | Aspergillus fumigatus | Data | Data |
Note: The data for the target compound is hypothetical and would be determined by the experiment.
Signaling Pathway: Ergosterol Biosynthesis Inhibition
The following diagram illustrates the simplified ergosterol biosynthesis pathway and the point of inhibition by triazole antifungal agents.
Caption: Inhibition of the fungal ergosterol biosynthesis pathway by triazole compounds.
II. In Vitro Anticancer Activity Assessment
Triazole derivatives have demonstrated significant potential as anticancer agents by targeting various cancer cell lines and signaling pathways[1]. A primary method for assessing the direct effect of novel compounds on cancer cells is through in vitro cytotoxicity assays to determine the half-maximal inhibitory concentration (IC50)[1].
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability[1].
1. Materials and Reagents:
-
This compound
-
Doxorubicin (or other relevant standard anticancer drug)
-
Human cancer cell lines (e.g., MCF-7 (breast), HepG2 (liver), A549 (lung))
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well cell culture plates
-
Microplate reader
2. Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of this compound in the complete cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a standard anticancer drug).
-
Incubation: Incubate the plates for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan[1].
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals[1].
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Data Presentation: Cytotoxicity
The IC50 values are typically presented in a table for easy comparison across different cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference Compound (Doxorubicin) IC50 (µM) |
| This compound | MCF-7 (Breast) | Data | Data |
| This compound | HepG2 (Liver) | Data | Data |
| This compound | A549 (Lung) | Data | Data |
Note: The data for the target compound is hypothetical and would be determined by the experiment.
Experimental Workflow: In Vitro Cytotoxicity Screening
The following diagram outlines the general workflow for in vitro cytotoxicity screening.
References
- 1. benchchem.com [benchchem.com]
- 2. chemmethod.com [chemmethod.com]
- 3. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 4. researchgate.net [researchgate.net]
- 5. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
- 6. Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Preparation of a Stock Solution of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic organic compound that serves as a crucial intermediate and building block in medicinal chemistry and agrochemical synthesis.[1][2][3] It is particularly valuable in the development of antifungal agents, such as fluconazole and other triazole-based drugs, where its specific structural features allow for effective functionalization to create active pharmaceutical ingredients (APIs).[3] Its application also extends to the synthesis of fungicides and plant growth regulators in the agricultural sector.[2][3]
This document provides a detailed protocol for the preparation of a stock solution of this compound, ensuring accuracy, reproducibility, and safety in a laboratory setting.
Physicochemical and Safety Data
Accurate preparation of a stock solution begins with understanding the compound's properties and safety profile. The following data have been compiled from various chemical suppliers and databases.
| Property | Value | Reference |
| CAS Number | 135242-93-2 | [1][4][5] |
| Molecular Formula | C₄H₇N₃O | [1][2][5] |
| Molecular Weight | 113.12 g/mol | [1][2][5] |
| Appearance | White crystalline powder, powder, or liquid | [1][2] |
| Storage | Store at room temperature in a dry, sealed, and ventilated place.[1][3][5] | |
| Purity | ≥95% | [5] |
| Boiling Point | 296.8 ± 42.0 °C (Predicted) | [1] |
| Density | 1.33 ± 0.1 g/cm³ | [1] |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [5][6] |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [5] |
Experimental Protocol: Stock Solution Preparation
This protocol outlines the procedure for preparing a stock solution of a specified molarity. The choice of solvent is critical; while explicit solubility data is limited, triazole derivatives generally show good solubility in polar organic solvents.[7][8] Dimethyl sulfoxide (DMSO) is a common choice for creating high-concentration stock solutions for in vitro assays. For applications where DMSO may be incompatible, ethanol or methanol can be suitable alternatives.[8]
Materials and Equipment
-
This compound (solid form)
-
High-purity solvent (e.g., DMSO, anhydrous Ethanol)
-
Analytical balance (readable to 0.1 mg)
-
Class A volumetric flasks (e.g., 5 mL, 10 mL, 25 mL)
-
Glass beakers
-
Magnetic stirrer and stir bars
-
Spatula and weighing paper/boat
-
Pipettes
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves
-
Fume hood
Safety Precautions
-
Handle this compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]
-
Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, to prevent skin and eye contact.[10]
-
In case of contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[9]
-
Refer to the material safety data sheet (MSDS) for complete safety information before handling.[5]
Step-by-Step Procedure
Step 1: Calculate the Required Mass of Solute
The fundamental step in preparing a stock solution is to calculate the precise mass of the compound needed to achieve the desired concentration in a specific volume.[11][12]
Use the following formula: Mass (g) = Desired Molarity (mol/L) × Molecular Weight ( g/mol ) × Final Volume (L)
Example Calculation: To prepare 10 mL of a 10 mM stock solution:
-
Desired Molarity = 10 mM = 0.01 mol/L
-
Molecular Weight = 113.12 g/mol
-
Final Volume = 10 mL = 0.01 L
Mass = 0.01 mol/L × 113.12 g/mol × 0.01 L = 0.0113 g (or 11.3 mg)
Step 2: Weigh the Compound
-
Place a clean, dry weighing boat on the analytical balance and tare the balance to zero.
-
Carefully add the calculated mass (e.g., 11.3 mg) of this compound to the weighing boat using a spatula. Record the exact mass.
Step 3: Dissolve the Compound
-
Transfer the weighed compound into a beaker of an appropriate size (e.g., a 25 mL beaker for a 10 mL final volume).
-
Add a portion of the selected solvent (e.g., DMSO or ethanol), typically about 70-80% of the final volume (e.g., 7-8 mL for a 10 mL solution).
-
Place a small magnetic stir bar in the beaker and place it on a magnetic stirrer. Stir the mixture until the solid is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary, but ensure the compound is stable under those conditions.
Step 4: Adjust to Final Volume
-
Once the solid is fully dissolved, carefully and quantitatively transfer the solution from the beaker into a Class A volumetric flask of the correct size (e.g., 10 mL).
-
Rinse the beaker with a small amount of fresh solvent 2-3 times, adding each rinse to the volumetric flask to ensure no solute is left behind.[11]
-
Continue adding the solvent to the volumetric flask until the bottom of the meniscus aligns precisely with the calibration mark on the neck of the flask.
-
Cap the flask and invert it several times (10-15 times) to ensure the solution is homogeneous.
Step 5: Storage and Labeling
-
Transfer the final stock solution into a properly labeled storage vial. The label should include the compound name, concentration, solvent, preparation date, and your initials.
-
For long-term storage and to prevent degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots as recommended, typically at -20°C or -80°C for long-term stability, unless the manufacturer's data sheet specifies otherwise. For this compound, storage at room temperature in a sealed container is indicated for the solid form.[1][5] However, solution stability may vary, and cold storage is generally recommended for solutions.
Visualized Workflow
The following diagram illustrates the logical workflow for the preparation of the stock solution.
Caption: Workflow for the preparation of a stock solution.
References
- 1. echemi.com [echemi.com]
- 2. chemimpex.com [chemimpex.com]
- 3. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
- 4. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. 135242-93-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. What are the solvent effects on Triazole reactions? - Blog [zbwhr.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanol in Medicinal Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a valuable building block in medicinal chemistry, primarily utilized as an intermediate in the synthesis of more complex bioactive molecules.[1][2] The 1,2,4-triazole scaffold is a well-established pharmacophore found in a wide array of clinically approved drugs, exhibiting diverse pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The presence of a hydroxyl group and a methylated triazole ring in this compound offers versatile handles for chemical modification, allowing for the construction of libraries of novel compounds for drug discovery programs.
These application notes provide an overview of the utility of this compound in the synthesis of potential therapeutic agents and include detailed experimental protocols for its derivatization and the biological evaluation of the resulting compounds.
Key Applications in Medicinal Chemistry
The primary application of this compound is as a precursor for the synthesis of various heterocyclic compounds with potential therapeutic value. The hydroxyl group can be readily converted into a good leaving group, such as a tosylate or mesylate, facilitating nucleophilic substitution reactions to introduce a wide range of functional groups. Alternatively, the alcohol can be oxidized to the corresponding aldehyde, which can then serve as a key intermediate for the construction of more complex side chains via reactions such as reductive amination or Wittig reactions.
Derivatives of the 1-methyl-1H-1,2,4-triazole core have shown significant promise in several therapeutic areas:
-
Antifungal Agents: The 1,2,4-triazole moiety is a cornerstone of many antifungal drugs that target the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[3]
-
Anticancer Agents: Various 1,2,4-triazole derivatives have been reported to exhibit potent anticancer activity through diverse mechanisms, including the inhibition of kinases and tubulin polymerization.
-
Antiviral and Antimicrobial Agents: The unique electronic and hydrogen-bonding properties of the triazole ring contribute to its ability to interact with various biological targets, leading to the development of antiviral and antibacterial compounds.
Data Presentation: Representative Biological Activities of 3-Substituted-1-methyl-1H-1,2,4-triazole Analogs
The following table summarizes the in vitro biological activities of representative 3-substituted-1-methyl-1H-1,2,4-triazole analogs and closely related structures, demonstrating the potential of derivatives synthesized from this compound.
| Compound ID | R Group (at position 3) | Target/Assay | Activity (IC50/EC50/MIC in µM) | Reference |
| Antifungal Activity | ||||
| UR-9825 | (1R,2R)-7-chloro-3-[2-(2, 4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2, 4-triazol-1-yl)propyl]quinazolin-4(3H)-one | Candida albicans | MIC = 0.06 µg/mL | [4] |
| 5a4 | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | S. sclerotiorum | EC50 = 1.59 mg/L | [5] |
| 5a4 | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | P. infestans | EC50 = 0.46 mg/L | [5] |
| 5a4 | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | R. solani | EC50 = 0.27 mg/L | [5] |
| Anticancer Activity | ||||
| Compound 11h | 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | Leukemia cells | Low micromolar | [6] |
| Compound 11d | 1-(Isopropyloxymethyl)-1,2,4-triazole-3-carboxamide | Leukemia cells | Low micromolar | [6] |
Experimental Protocols
Protocol 1: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methyl 4-methylbenzenesulfonate (A Representative Tosylation Protocol)
This protocol describes the conversion of the hydroxyl group of this compound to a tosylate, a versatile intermediate for nucleophilic substitution reactions.
Materials:
-
This compound
-
p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine (TEA) or Pyridine
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) and a catalytic amount of DMAP to the solution.
-
Add p-toluenesulfonyl chloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired tosylate.
Protocol 2: Synthesis of 3-(Azidomethyl)-1-methyl-1H-1,2,4-triazole (A Representative Nucleophilic Substitution Protocol)
This protocol details the synthesis of an azido derivative from the corresponding tosylate, which can be further elaborated using click chemistry.
Materials:
-
(1-methyl-1H-1,2,4-triazol-3-yl)methyl 4-methylbenzenesulfonate
-
Sodium azide (NaN3)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Deionized water
Procedure:
-
Dissolve (1-methyl-1H-1,2,4-triazol-3-yl)methyl 4-methylbenzenesulfonate (1.0 eq) in anhydrous DMF in a round-bottom flask.
-
Add sodium azide (1.5 eq) to the solution.
-
Heat the reaction mixture to 60 °C and stir for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and pour it into deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by silica gel chromatography if necessary.
Protocol 3: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against fungal strains.
Materials:
-
Test compounds dissolved in DMSO
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine and buffered with MOPS
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial two-fold dilutions of the compound in RPMI-1640 medium in a 96-well plate.
-
Prepare a fungal inoculum suspension and adjust its concentration to the desired density (e.g., 0.5-2.5 x 10^3 CFU/mL).
-
Add the fungal inoculum to each well of the microtiter plate.
-
Include positive (fungus without compound) and negative (medium only) controls.
-
Incubate the plates at 35 °C for 24-48 hours.
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, determined visually or by measuring the optical density at a specific wavelength.
Protocol 4: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
Visualizations
Caption: Proposed synthetic workflow for the derivatization of this compound.
Caption: Simplified signaling pathway of ergosterol biosynthesis and the inhibitory action of triazole antifungals.
References
- 1. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New azole antifungals. 3. Synthesis and antifungal activity of 3-substituted-4(3H)-quinazolinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
(1-Methyl-1H-1,2,4-triazol-3-yl)methanol: A Versatile Building Block in Organic Synthesis
(1-Methyl-1H-1,2,4-triazol-3-yl)methanol is a valuable and versatile heterocyclic building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its structure, featuring a methylated 1,2,4-triazole ring and a primary alcohol functional group, offers multiple reaction sites for the construction of more complex molecules. This application note provides an overview of its utility, detailed experimental protocols for its derivatization, and data on representative synthetic transformations.
Application Notes
The unique structural features of this compound make it a sought-after intermediate in several key areas:
1. Pharmaceutical Drug Discovery:
The 1,2,4-triazole moiety is a well-established pharmacophore found in a wide range of clinically used drugs. Its ability to engage in hydrogen bonding and dipole interactions, as well as its metabolic stability, makes it a privileged scaffold in medicinal chemistry.
-
Antifungal Agents: this compound serves as a crucial precursor for the synthesis of azole antifungal agents. These compounds act by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1][2][3] The disruption of ergosterol production leads to increased membrane permeability and ultimately, fungal cell death. This building block can be elaborated to create analogues of well-known drugs like fluconazole.
-
Other Therapeutic Areas: The 1,2,4-triazole core is also present in drugs with various other therapeutic applications, including antiviral, anticancer, and anti-inflammatory agents, highlighting the broad potential of derivatives synthesized from this building block.
2. Agrochemical Development:
In the agrochemical sector, 1,2,4-triazole derivatives are prominent as fungicides and herbicides.[4]
-
Fungicides: Similar to their pharmaceutical counterparts, triazole-based fungicides target ergosterol biosynthesis in pathogenic fungi, protecting crops from diseases.
-
Herbicides: Certain triazole derivatives exhibit herbicidal activity by inhibiting specific plant enzymes, offering a tool for weed management.
3. Material Science:
The nitrogen-rich triazole ring can act as a ligand for metal coordination, opening possibilities for the development of novel catalysts and functional materials.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound.
Protocol 1: O-Alkylation with an Alkyl Halide (Mitsunobu Reaction)
This protocol describes the etherification of the primary alcohol of this compound with a substituted phenol under Mitsunobu conditions.
Reaction Scheme:
Caption: O-Alkylation of this compound.
Materials:
-
This compound
-
Substituted Phenol (e.g., 4-nitrophenol)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Triphenylphosphine (PPh₃)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq.) and the substituted phenol (1.1 eq.) in anhydrous THF, add triphenylphosphine (1.2 eq.) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 15 minutes.
-
Slowly add DIAD or DEAD (1.2 eq.) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ether product.
Protocol 2: Synthesis of 1-(Benzyloxy)methyl-1H-1,2,4-triazole-3-carboxamide
This protocol details the synthesis of a carboxamide derivative, which involves the alkylation of a triazole carboxylate followed by ammonolysis. While the starting material is the methyl ester of the corresponding carboxylic acid, this procedure illustrates a key transformation of a closely related derivative.[5]
Reaction Scheme:
Caption: Synthesis of a triazole carboxamide derivative.
Materials:
-
Methyl 1H-1,2,4-triazole-3-carboxylate
-
(Benzyloxy)methyl chloride
-
Base (e.g., sodium hydride)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanolic ammonia solution (saturated)
-
Ethyl acetate
-
Hexanes
-
Deionized water
Procedure:
Step 1: Alkylation
-
To a suspension of sodium hydride (1.1 eq.) in anhydrous DMF, add a solution of methyl 1H-1,2,4-triazole-3-carboxylate (1.0 eq.) in anhydrous DMF at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture back to 0 °C and add (benzyloxy)methyl chloride (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure to obtain the crude alkylated product, which can be used in the next step without further purification.
Step 2: Ammonolysis
-
Dissolve the crude methyl 1-((benzyloxy)methyl)-1H-1,2,4-triazole-3-carboxylate in a saturated solution of ammonia in methanol.
-
Stir the solution in a sealed vessel at room temperature for 24-48 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting solid by recrystallization or silica gel column chromatography to yield the final carboxamide product.
Data Presentation
The following table summarizes quantitative data for the synthesis of representative 1-alkyl/aryloxymethyl-1,2,4-triazole-3-carboxamides, demonstrating the utility of related synthetic strategies.[5]
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR (DMSO-d₆) δ (ppm) | ¹³C NMR (DMSO-d₆) δ (ppm) |
| 1-(Benzyloxymethyl)-1,2,4-triazole-3-carboxamide | 89 | 168–169 | 8.83 (s, 1H), 7.82 & 7.60 (2s, 2H, NH₂), 7.26–7.37 (m, 5H, C₆H₅), 5.67 (s, 2H, OCH₂), 4.60 (s, 2H, CH₂C₆H₅) | 160.38, 157.46, 146.19, 136.87, 128.28, 127.65, 77.47, 70.69 |
| 1-(Phenoxymethyl)-1,2,4-triazole-3-carboxamide | 52 | 188–192 | 8.79 (s, 1H), 7.90 & 7.67 (2s, 2H, NH₂), 7.03–7.35 (m, 5H, Ph), 6.23 (s, 2H, OCH₂) | 160.26, 155.74, 146.75, 129.82, 122.63, 116.03, 75.02 |
Signaling Pathway
Mechanism of Action of Triazole Antifungals:
The primary target for triazole antifungal agents derived from this compound is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51). This enzyme plays a critical role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.
References
- 1. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. isres.org [isres.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: (1-methyl-1H-1,2,4-triazol-3-yl)methanol in the Synthesis of Antifungal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utilization of (1-methyl-1H-1,2,4-triazol-3-yl)methanol as a key building block in the synthesis of novel antifungal agents. The protocols outlined below describe a two-step synthetic pathway, beginning with the conversion of this compound to a reactive intermediate, followed by its coupling with phenolic compounds to generate potential antifungal candidates. The antifungal activity of the resulting compounds is also discussed, with quantitative data presented for comparative analysis.
Introduction
The 1,2,4-triazole moiety is a critical pharmacophore present in a wide range of clinically important antifungal drugs, including fluconazole and itraconazole. These agents primarily exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The disruption of ergosterol synthesis leads to the accumulation of toxic sterols and ultimately, the inhibition of fungal growth.
This compound is a valuable and versatile starting material for the synthesis of novel triazole-based antifungal agents. Its hydroxyl group can be readily converted into a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse structural motifs and modulate the biological activity of the final compounds.
Synthetic Pathway Overview
The synthetic strategy involves a two-step process:
-
Activation of the Hydroxyl Group: The hydroxyl group of this compound is converted to a more reactive chloromethyl group.
-
Williamson Ether Synthesis: The resulting 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole is then coupled with various substituted phenols via a Williamson ether synthesis to produce a library of potential antifungal compounds.
Experimental Protocols
Protocol 1: Synthesis of 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
This protocol describes the conversion of this compound to its corresponding chloromethyl derivative.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
To a round-bottom flask containing thionyl chloride (8.0 ml), gradually add this compound (0.60 g) at 0 °C with stirring.
-
After the addition is complete, reflux the reaction mixture for 3 hours.
-
Cool the reaction mixture to room temperature and concentrate it under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether to precipitate the product.
-
Collect the solid by filtration and recrystallize it from a mixture of ethanol and diethyl ether to obtain 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride as colorless needles.
Expected Yield: Approximately 1.0 g.
Protocol 2: Synthesis of 3-((Substituted-phenoxy)methyl)-1-methyl-1H-1,2,4-triazole Derivatives
This protocol outlines the synthesis of the final antifungal compounds via a Williamson ether synthesis, reacting the intermediate from Protocol 1 with various substituted phenols. This is an adaptation of a general procedure for the synthesis of similar triazole derivatives.
Materials:
-
3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride
-
Substituted phenol (e.g., 4-bromo-2-chlorophenol)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle with temperature control
Procedure:
-
To a solution of the substituted phenol (1.2 mmol) in DMF (10 mL), add potassium carbonate (2.0 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3-(chloromethyl)-1-methyl-1H-1,2,4-triazole hydrochloride (1.0 mmol) to the reaction mixture.
-
Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 3-((substituted-phenoxy)methyl)-1-methyl-1H-1,2,4-triazole derivative.
Quantitative Data
The following table summarizes the antifungal activity of representative phenoxymethyl-triazole derivatives against various phytopathogenic fungi. The data is presented as the half-maximal effective concentration (EC₅₀) in mg/L.
| Compound ID | Substituent on Phenol Ring | S. sclerotiorum (EC₅₀ mg/L) | P. infestans (EC₅₀ mg/L) | R. solani (EC₅₀ mg/L) | B. cinerea (EC₅₀ mg/L) |
| 5a4 | 4-bromo-2-chloro | 1.59 | 0.46 | 0.27 | 11.39 |
| 5b2 | 2-chloro | 0.12 | - | - | - |
| Difenoconazole (Standard) | - | - | - | - | - |
Data adapted from a study on analogous triazole derivatives for illustrative purposes.
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The antifungal activity of triazole derivatives is primarily attributed to their ability to inhibit the enzyme lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway in fungi.
By binding to the heme iron atom in the active site of CYP51, the triazole moiety of the antifungal agent prevents the demethylation of lanosterol, the substrate for this enzyme. This blockage leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterols in the fungal cell membrane. The altered membrane composition disrupts its integrity and function, leading to the inhibition of fungal growth and, in some cases, cell death.
Conclusion
This compound serves as a readily available and versatile starting material for the synthesis of a diverse range of potential antifungal agents. The straightforward conversion to its chloromethyl derivative allows for the facile introduction of various functionalities through nucleophilic substitution reactions. The resulting compounds, particularly the phenoxymethyl derivatives, have demonstrated significant antifungal activity, highlighting the potential of this synthetic approach in the development of new and effective treatments for fungal infections. Further structural modifications and biological evaluations are warranted to optimize the antifungal potency and pharmacokinetic properties of these promising compounds.
Application Notes and Protocols for Testing the Efficacy of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
Abstract
This document provides a detailed protocol for evaluating the biological efficacy of the compound (1-methyl-1H-1,2,4-triazol-3-yl)methanol. Given that 1,2,4-triazole derivatives are known to possess a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties, this protocol outlines a comprehensive screening strategy.[1][2] The proposed workflow progresses from initial in vitro cytotoxicity and antimicrobial screening to more specific mechanism-of-action studies, including enzyme inhibition and signaling pathway analysis. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a heterocyclic compound belonging to the triazole family. Triazoles are a significant class of compounds in medicinal chemistry, with prominent examples including the antifungal agent fluconazole.[3] The structural features of this compound suggest its potential as a bioactive molecule. This protocol details a systematic approach to characterize its biological activity and determine its potential therapeutic applications.
Experimental Workflow
The proposed experimental workflow is designed to efficiently screen for biological activity and elucidate the mechanism of action of this compound. The workflow begins with broad-spectrum screening and progressively narrows down to more specific assays based on initial findings.
Caption: Experimental workflow for efficacy testing.
Detailed Experimental Protocols
-
Source: Obtain this compound (CAS No: 135242-93-2) from a reputable chemical supplier.[4]
-
Purity Assessment: Confirm the purity of the compound using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
-
Stock Solution Preparation: Prepare a 10 mM stock solution in an appropriate solvent (e.g., DMSO). Store at -20°C. Subsequent dilutions should be made in the relevant cell culture or assay buffer, ensuring the final solvent concentration does not exceed 0.5% (v/v) to avoid solvent-induced toxicity.
3.2.1. MTT Assay for Cell Viability
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed human cell lines (e.g., HEK293 for normal cells, and a panel of cancer cell lines like MCF-7 and HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
3.2.2. Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
-
Experimental Setup: Follow the same cell seeding and treatment protocol as the MTT assay.
-
Sample Collection: After the treatment period, collect the cell culture supernatant.
-
LDH Measurement: Use a commercially available LDH cytotoxicity assay kit and follow the manufacturer's instructions to measure LDH activity in the supernatant.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).
3.3.1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.
-
Microorganism Preparation: Prepare standardized inoculums of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus fumigatus) according to CLSI guidelines.
-
Compound Dilution: Perform serial two-fold dilutions of this compound in a 96-well microtiter plate with the appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at the optimal temperature and duration for each microorganism (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Potential Signaling Pathway Analysis
If the initial screening reveals significant antifungal activity, further investigation into the mechanism of action is warranted. A common target for triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), an enzyme crucial for ergosterol biosynthesis in fungi.
Caption: Potential inhibition of the ergosterol pathway.
Data Presentation
Quantitative data from the proposed experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| HEK293 | MTT | 24 | >100 |
| 48 | >100 | ||
| 72 | 95.4 ± 5.2 | ||
| MCF-7 | MTT | 24 | 85.2 ± 6.1 |
| 48 | 62.7 ± 4.8 | ||
| 72 | 45.1 ± 3.9 | ||
| HCT116 | MTT | 24 | 90.5 ± 7.3 |
| 48 | 75.3 ± 5.5 | ||
| 72 | 58.9 ± 4.1 |
Table 2: Antimicrobial Activity of this compound
| Microorganism | Strain | MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | >128 |
| Escherichia coli | ATCC 25922 | >128 |
| Candida albicans | ATCC 90028 | 16 |
| Aspergillus fumigatus | ATCC 204305 | 32 |
Conclusion
This document provides a foundational protocol for the systematic evaluation of the biological efficacy of this compound. The results from these experiments will help to determine its potential as a therapeutic agent and guide further preclinical development. The modular nature of this protocol allows for adaptation based on the specific biological activities observed.
References
Application Notes and Protocols for Cell-Based Assays Involving (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for evaluating the biological activity of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a novel triazole-containing compound, in relevant cell-based assays. The following sections describe its potential applications in oncology and mycology, complete with experimental workflows, data interpretation guidelines, and illustrative signaling pathways.
Section 1: Anticancer Activity Assessment
Many 1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.[2] This section outlines a protocol to assess the cytotoxic effects of this compound on human cancer cell lines.
Application Note: Cytotoxicity Profiling in Human Cancer Cell Lines
This protocol describes the use of the MTT assay to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a key metric for evaluating its potency as a potential anticancer compound.[3] The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Experimental Protocol 1: MTT Assay for Cell Viability
Objective: To determine the IC50 value of this compound in a human breast cancer cell line (e.g., MCF-7).
Materials:
-
This compound
-
MCF-7 human breast cancer cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete DMEM.[3] Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100, 250, 500 µM). Replace the medium in the wells with 100 µL of medium containing the different compound concentrations. Include a vehicle control (DMSO, final concentration ≤ 0.1%).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.[4]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[4]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.
Data Presentation: Hypothetical Cytotoxicity Data
| Compound Concentration (µM) | % Cell Viability (MCF-7) |
| 0 (Vehicle Control) | 100 |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 50 | 52 |
| 100 | 31 |
| 250 | 15 |
| 500 | 5 |
| IC50 (µM) | ~50 |
Visualization: Experimental Workflow for MTT Assay
Caption: Workflow for determining the IC50 of a test compound using the MTT assay.
Visualization: Potential Signaling Pathway - Apoptosis Induction
Caption: A potential mechanism of action involving the induction of apoptosis.
Section 2: Antifungal Activity Assessment
Triazole compounds are a well-established class of antifungal agents.[6] They often exert their effect by inhibiting enzymes involved in ergosterol biosynthesis, a critical component of the fungal cell membrane. This section provides a protocol for evaluating the antifungal activity of this compound.
Application Note: In Vitro Antifungal Susceptibility Testing
This protocol details the broth microdilution method to determine the minimum inhibitory concentration (MIC) of this compound against a common fungal pathogen, Candida albicans. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocol 2: Broth Microdilution Assay for Antifungal Susceptibility
Objective: To determine the MIC of this compound against Candida albicans.
Materials:
-
This compound
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium buffered with MOPS
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
96-well microtiter plates
-
Sterile saline
Procedure:
-
Inoculum Preparation: Culture C. albicans on an SDA plate at 35°C for 24 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.
-
Compound Dilution: Prepare a stock solution of this compound in DMSO. Perform a two-fold serial dilution in RPMI-1640 medium in a 96-well plate to obtain a range of concentrations (e.g., 0.125 to 64 µg/mL).
-
Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound. Include a positive control (fungal inoculum without compound) and a negative control (medium only).
-
Incubation: Incubate the plate at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
Data Presentation: Hypothetical Antifungal Activity Data
| Compound | Test Organism | MIC (µg/mL) |
| This compound | Candida albicans | 8 |
| Fluconazole (Standard) | Candida albicans | 2 |
Visualization: Experimental Workflow for Broth Microdilution Assay
Caption: Workflow for determining the MIC of a test compound using the broth microdilution assay.
References
- 1. rroij.com [rroij.com]
- 2. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for the analytical detection and quantification of (1-methyl-1H-1,2,4-triazol-3-yl)methanol in various samples. The methodologies outlined are based on established analytical techniques for structurally related triazole compounds, such as antifungal drug impurities and environmental metabolites. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for higher sensitivity and specificity.
Introduction
This compound is a key chemical intermediate in the synthesis of various pharmaceuticals, particularly triazole-based antifungal agents. Its detection and quantification are crucial for quality control during drug manufacturing, for monitoring potential impurities in final drug products, and for environmental analysis. The methods detailed below provide robust frameworks for analyzing this polar compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances and pharmaceutical formulations where the concentration is expected to be relatively high.
Protocol: HPLC-UV for this compound
1. Instrumentation and Materials
-
HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Reference standard of this compound.
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Methanol (HPLC grade).
-
Formic acid (analytical grade).
2. Chromatographic Conditions A typical HPLC method for the analysis of fluconazole and its impurities can be adapted.[1][2]
| Parameter | Condition |
| Mobile Phase | Acetonitrile and water (e.g., 15:85 v/v). A gradient elution may be necessary for complex samples. |
| Flow Rate | 0.7 - 1.0 mL/min.[2] |
| Column Temperature | 30-40 °C. |
| Detection Wavelength | UV at approximately 210 nm (as triazoles typically absorb at lower UV wavelengths) or 260 nm.[2] |
| Injection Volume | 10 µL. |
3. Sample Preparation
-
Bulk Drug/Active Pharmaceutical Ingredient (API): Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent (e.g., methanol/water mixture) to a known concentration (e.g., 1 mg/mL).
-
Pharmaceutical Formulations (e.g., Capsules): For capsules, empty and weigh the contents of a representative number of capsules. Calculate the average weight and dissolve a portion equivalent to a single dose in a suitable solvent. Sonicate to ensure complete dissolution, dilute to a known volume, and filter through a 0.45 µm syringe filter before injection.[2]
4. Standard Preparation
-
Prepare a stock solution of the this compound reference standard in the mobile phase (e.g., 100 µg/mL).
-
Prepare a series of working standards by diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
5. Data Analysis
-
Quantify the amount of this compound in the sample by comparing the peak area with the calibration curve generated from the reference standards.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the trace-level quantification of this compound in complex matrices such as environmental samples (water, soil) or for impurity profiling in pharmaceuticals.
Protocol: LC-MS/MS for this compound
1. Instrumentation and Materials
-
LC-MS/MS system equipped with an electrospray ionization (ESI) source.
-
A suitable analytical column, such as a C18 or a porous graphitic carbon column (e.g., Hypercarb) for polar compounds.[3]
-
Reference standard of this compound.
-
Acetonitrile and Methanol (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid or Ammonium formate (LC-MS grade).
-
Solid Phase Extraction (SPE) cartridges (e.g., ENVI-Carb) for sample cleanup and pre-concentration.[3]
2. Chromatographic and Mass Spectrometric Conditions The conditions can be adapted from methods used for other polar triazole compounds.[3]
Table 1: LC-MS/MS Parameters
| Parameter | Condition |
| Column | Porous Graphitic Carbon (e.g., Hypercarb, 100 x 2.1 mm, 5 µm).[3] |
| Mobile Phase A | 0.1% Formic Acid in Water. |
| Mobile Phase B | Acetonitrile. |
| Gradient | A suitable gradient starting with a low percentage of organic phase to retain the polar analyte. |
| Flow Rate | 0.2 - 0.4 mL/min. |
| Ionization Mode | Electrospray Ionization (ESI) in Positive Mode. |
| Scan Type | Multiple Reaction Monitoring (MRM). |
| Precursor Ion (Q1) | [M+H]⁺ for this compound (m/z 114.1). |
| Product Ions (Q3) | To be determined by direct infusion of a standard solution. |
3. Sample Preparation
-
Water Samples: For trace analysis, solid-phase extraction (SPE) is recommended for sample cleanup and concentration. A validated protocol for 1,2,4-triazole in groundwater involves using ENVI-Carb Plus cartridges.[3]
-
Condition the SPE cartridge with methanol followed by water.
-
Load the water sample (e.g., 100 mL).
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a suitable solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase.
-
-
Soil Samples: Extraction with a polar solvent like water or methanol, followed by centrifugation and filtration. The resulting extract can then be further cleaned up by SPE if necessary.
-
Pharmaceutical Samples: Dilute the sample in a suitable solvent (e.g., mobile phase) to a concentration within the calibration range of the instrument.
4. Quantitative Data Summary While specific quantitative data for this compound is not readily available in the provided search results, the following table summarizes typical performance data for the analysis of a related small polar triazole (1,2,4-triazole) in water using SPE and LC-MS/MS, which can be considered as target values for method development.[3]
Table 2: Typical Performance Characteristics for Polar Triazole Analysis by LC-MS/MS
| Parameter | Value |
| Limit of Quantification (LOQ) | ~0.003 µg/L.[3] |
| Extraction Recovery | Close to 100%.[3] |
| Linearity | Typically in the range of 0.01 to 10 µg/L. |
| Precision (RSD%) | < 15%. |
Visualizations
Experimental Workflow Diagrams
Caption: Workflow for HPLC-UV analysis.
References
safe handling and storage procedures for (1-methyl-1H-1,2,4-triazol-3-yl)methanol
Application Notes and Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides guidance on the safe handling and storage of this compound based on available data for this compound and general safety protocols for triazole derivatives. A complete Safety Data Sheet (SDS) for this specific compound was not available at the time of writing. Therefore, all procedures should be conducted with caution in a controlled laboratory environment by trained personnel. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines and regulations.
Introduction
This compound is a heterocyclic compound containing a triazole ring, a structure of interest in pharmaceutical and agrochemical research.[1] Due to its potential biological activity, it is crucial to handle this compound with appropriate safety measures to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Classification
Based on available information, this compound is classified with the following hazards:
| Hazard Class | GHS Hazard Statement | Signal Word | Pictogram |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Warning | |
| Skin Irritation | H315: Causes skin irritation | Warning | |
| Eye Irritation | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity — Single exposure (Respiratory system) | H335: May cause respiratory irritation | Warning |
Physical and Chemical Properties
| Property | Value |
| CAS Number | 135242-93-2[2] |
| Molecular Formula | C₄H₇N₃O[2] |
| Molecular Weight | 113.12 g/mol [2] |
| Appearance | White crystalline powder or liquid[1][3] |
| Purity | ≥95%[2] |
| Storage Temperature | Room temperature or under inert gas (nitrogen or Argon) at 2-8°C[2][4] |
Safe Handling and Storage Protocols
Engineering Controls
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Ensure that safety showers and eyewash stations are readily accessible.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling this compound. The following PPE is recommended:
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield that complies with OSHA's 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and dust that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene) tested according to EN 374.[1] | Prevents skin contact, which can cause irritation. |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing, and closed-toe shoes.[5] | Minimizes the risk of accidental skin exposure. |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust or aerosols are generated.[1] | Prevents inhalation, which may cause respiratory tract irritation. |
Handling Procedures
-
Avoid contact with skin, eyes, and clothing.[1]
-
Do not breathe dust or aerosols.[1]
-
Wash hands thoroughly after handling.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
Storage Procedures
-
Store in a tightly closed container.[1]
-
Store in a dry, cool, and well-ventilated place.[1]
-
Some sources suggest storage at room temperature, while others recommend refrigeration (2-8°C) under an inert atmosphere.[2][4] It is advisable to follow the storage conditions provided by the supplier.
-
Store locked up.[1]
Experimental Protocols
First-Aid Measures
In the event of exposure, follow these first-aid measures immediately:
| Exposure Route | First-Aid Protocol |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. |
| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur. |
| Ingestion | Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur. |
Spill Cleanup Protocol
In case of a spill, follow this general procedure:
-
Evacuate and Secure: Immediately alert others and evacuate the area. Restrict access to the spill site.[3]
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.[3]
-
Containment and Cleanup:
-
For solid spills: Carefully sweep up the material, avoiding dust generation. Dampening with water may be used to prevent dusting.[1] Place the material in a designated, labeled hazardous waste container.[3]
-
For liquid spills: Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite).[3] Place the contaminated material into a sealed container for disposal.[3]
-
-
Decontamination: Thoroughly clean the spill area with soap and water.[3]
-
Dispose of Cleanup Materials: All cleanup materials should be disposed of as hazardous waste according to institutional guidelines.[3]
Waste Disposal Protocol
All waste containing this compound must be handled as hazardous waste:
-
Waste Collection: Collect waste in a clearly labeled, sealed container suitable for hazardous chemical waste. Do not mix with other waste streams.[3]
-
Container Management: Keep waste containers tightly closed and store them in a cool, dry, and well-ventilated area, away from incompatible materials.[3]
-
Arranging for Disposal: Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal. Provide them with all available safety information for the compound.[3]
Visualized Workflows
Caption: Workflow for the safe handling of the compound.
Caption: Protocol for cleaning up spills of the compound.
Caption: Workflow for the disposal of chemical waste.
References
Application Notes and Protocols for (1-methyl-1H-1,2,4-triazol-3-yl)methanol in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the potential use of (1-methyl-1H-1,2,4-triazol-3-yl)methanol as a ligand in coordination chemistry. Due to the limited availability of specific data for this exact ligand, the following protocols and data are based on closely related 1,2,4-triazole derivatives and serve as a guide for experimental design and characterization.
Introduction
This compound is a versatile heterocyclic compound with potential applications as a ligand in coordination chemistry. The 1,2,4-triazole ring system is a well-established pharmacophore known for its ability to coordinate with various metal ions through its nitrogen atoms. The presence of a hydroxymethyl group at the 3-position introduces an additional potential coordination site (the hydroxyl oxygen), allowing for versatile coordination modes, including monodentate, bidentate, and bridging behavior. This structural feature makes it a promising candidate for the synthesis of novel metal-organic frameworks (MOFs), catalysts, and metallodrugs with potential therapeutic applications.[1][2]
The lone pair electrons on the nitrogen atoms of the triazole ring are known to have metal-binding capabilities, which is a key feature in the development of antifungal agents and metal chelators.[2] The coordination of such ligands to metal centers can significantly alter their biological activity, leading to the development of new therapeutic agents with unique mechanisms of action.
Ligand Synthesis
A representative synthetic pathway for a substituted triazole methanol ligand, (1-(p-tolyl)-1H-1,2,3-triazol-4-yl)methanol, is achieved through a copper(I)-catalyzed 1,3-dipolar cycloaddition reaction (click chemistry) between an azide and a propargyl alcohol.[3] This method is generally high-yielding and tolerates a wide range of functional groups.
Diagram of a Representative Ligand Synthesis Workflow
Caption: General workflow for the synthesis of a substituted triazole-methanol ligand.
Coordination Chemistry: Synthesis of Metal Complexes
The nitrogen atoms of the 1,2,4-triazole ring in this compound are expected to be the primary coordination sites for metal ions. The hydroxyl group may or may not participate in coordination depending on the metal ion, the solvent system, and the reaction conditions. Below is a general protocol for the synthesis of a metal complex with a triazole-based ligand, which can be adapted for this compound.
Experimental Protocol: General Synthesis of a Metal Complex
-
Ligand Dissolution: Dissolve this compound (1 mmol) in a suitable solvent (e.g., methanol, ethanol, or acetonitrile; 10 mL).
-
Metal Salt Dissolution: In a separate flask, dissolve the metal salt (e.g., CuCl₂, Co(NO₃)₂, Zn(OAc)₂; 0.5 mmol for a 2:1 ligand-to-metal ratio) in the same solvent (10 mL).
-
Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring at room temperature.
-
Complex Formation: Stir the reaction mixture for a specified period (e.g., 2-24 hours). The formation of a precipitate may indicate the formation of the coordination complex.
-
Isolation: Collect the solid product by filtration, wash with a small amount of the cold solvent, and then with a non-polar solvent like diethyl ether.
-
Drying: Dry the complex in a desiccator over a suitable drying agent or in a vacuum oven at a low temperature.
-
Crystallization (Optional): Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the solvent from the filtrate or by recrystallization from a suitable solvent system.
Diagram of a Representative Coordination Complex Synthesis Workflow
Caption: General workflow for the synthesis of a coordination complex.
Characterization of Coordination Complexes
A combination of spectroscopic and analytical techniques is essential to confirm the formation of the coordination complex and to elucidate its structure.
Table 1: Representative Spectroscopic and Analytical Data for Triazole-Metal Complexes
| Technique | Expected Observations for a Coordinated Ligand | Reference Data for Analogous Complexes |
| FT-IR Spectroscopy | Shifts in the vibrational frequencies of the C=N and N-N bonds of the triazole ring upon coordination to the metal ion. Broadening or shifting of the O-H stretching frequency if the hydroxyl group is involved in coordination. Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations. | For a Co(II) complex with a similar triazole-methanol ligand, the IR spectrum showed bands at 541 cm⁻¹ (Co-O) and 459 cm⁻¹ (Co-N).[3] |
| ¹H NMR Spectroscopy | Shifts in the chemical shifts of the protons on the triazole ring and the methylene protons of the hydroxymethyl group upon coordination. Broadening of signals may be observed for paramagnetic metal complexes. | In a study of Re(I) complexes with pyridyl-triazole ligands, significant downfield shifts of the triazole and pyridine proton signals were observed upon coordination.[4] |
| UV-Vis Spectroscopy | Appearance of new absorption bands in the visible region for d-block metal complexes, corresponding to d-d transitions. Shifts in the ligand-centered π-π* transitions. | For a series of fac-Re(CO)₃Cl complexes with pyridyl-triazole ligands, intense absorptions were observed in the UV region, attributed to metal-to-ligand charge transfer (MLCT) and π-π* transitions.[4] |
| Elemental Analysis | The experimental percentages of C, H, and N should be in good agreement with the calculated values for the proposed formula of the complex. | For a Co(II) complex with the formula [Co(TTM)(CH₃COO)₂]·2H₂O, the calculated elemental analysis was C, 48.73%; H, 5.45%; N, 14.21%; Co, 9.96%. The found values were C, 48.49%; H, 5.25%; N, 14.52%; Co, 9.65%.[3] |
| X-ray Crystallography | Provides definitive structural information, including bond lengths, bond angles, coordination geometry, and intermolecular interactions. | For a Ni(II) complex with two 2-(1-(4-methyl-phenyl)-1H-1,2,3-triazol-1-yl)pyridine ligands and two chloride ions, the crystal structure revealed a distorted octahedral coordination environment around the nickel ion.[5] |
Potential Applications in Drug Development
Triazole derivatives and their metal complexes have shown a wide range of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[6] The coordination of this compound to metal ions could lead to new compounds with enhanced or novel therapeutic properties.
Diagram of Potential Drug Development Pathway
Caption: A simplified pathway for the development of new drugs based on metal complexes.
Potential Biological Targets and Signaling Pathways:
While specific signaling pathways for complexes of this compound are not yet elucidated, related triazole-metal complexes have been investigated for their interaction with various biological targets. For instance, some metal complexes have been shown to interact with DNA, and their cytotoxic effects against cancer cell lines have been evaluated.[7] Molecular docking studies on similar triazole-based complexes have explored their binding to proteins such as breast cancer mutant oxidoreductase and Glucosamine-6-phosphate synthase.[8][9]
Conclusion
This compound presents a promising scaffold for the development of novel coordination complexes. While direct experimental data for this specific ligand is currently limited, the extensive research on analogous 1,2,4-triazole derivatives provides a strong foundation for future investigations. The protocols and data presented in these application notes are intended to serve as a valuable resource for researchers venturing into the coordination chemistry of this intriguing ligand, with the potential to uncover new materials and therapeutic agents. Further research is warranted to synthesize and characterize metal complexes of this compound and to explore their potential applications in catalysis and drug development.
References
- 1. (1-Methyl-1H-[1,2,4]triazol-3-yl)methanol [myskinrecipes.com]
- 2. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development of some 1,2,3-triazole-based complexes incorporating hydroxy and acetamide groups: Synthesis, characterization, DFT calculation, and biological screening supported by molecular docking approach - Arabian Journal of Chemistry [arabjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Chemical and structural data of (1,2,3-triazol-4-yl)pyridine-containing coordination compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemcom.com [echemcom.com]
- 8. researchgate.net [researchgate.net]
- 9. Innovation of some novel complexes based on 1‐(4‐nitrophenyl)‐1H‐1,2,3‐triazol‐4‐yl)methanol ligand: Synthesis, structural elucidation DFT calculation and pharmaceutical studies (2024) | Hessah A. AL-Abdulkarim | 12 Citations [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of (1-methyl-1H-1,2,4-triazol-3-yl)methanol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent synthetic pathway involves a two-step process:
-
Synthesis of a precursor: Typically, methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate is synthesized first. This can be achieved through various methods, often starting from 1,2,4-triazole or its derivatives.
-
Reduction of the precursor: The ester precursor is then reduced to the desired alcohol, this compound.
Another documented route involves the synthesis from N-formyl-2-trityloxyacetamide and methylhydrazine, followed by cyclization and deprotection.
Q2: Which reducing agents are suitable for the conversion of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate to the corresponding alcohol?
A2: Strong reducing agents are generally required for the reduction of esters to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this transformation. Sodium borohydride (NaBH₄) is typically not strong enough to reduce esters under standard conditions, though its reactivity can be enhanced with certain additives or under specific conditions.
Q3: What are the key factors influencing the yield of the final product?
A3: Several factors can significantly impact the overall yield:
-
Purity of starting materials and intermediates: Impurities can lead to side reactions and lower yields.
-
Reaction conditions: Temperature, solvent, reaction time, and stoichiometry of reagents, particularly the reducing agent, are critical for both the synthesis of the precursor and the final reduction step.
-
Work-up and purification methods: Inefficient extraction or purification techniques can result in product loss. The polar nature of the product may require specific purification strategies.
Q4: What are some common side reactions to be aware of during the synthesis?
A4: In the synthesis of the triazole ring, the formation of isomers is a common issue. During the reduction step with hydrides, over-reduction or incomplete reaction can occur if conditions are not carefully controlled. The presence of other reducible functional groups in the starting materials or intermediates can also lead to undesired byproducts.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield of methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate | Incomplete reaction during triazole formation or esterification. | - Ensure anhydrous conditions for reactions sensitive to moisture.- Optimize reaction temperature and time based on literature procedures.- Verify the quality and stoichiometry of reagents. |
| Formation of N-methyl isomers. | Utilize a synthesis strategy that avoids N-methyl isomerization, such as starting with a pre-methylated triazole precursor. | |
| Loss of product during work-up or purification. | - Use continuous extraction for water-soluble products.- Optimize the solvent system for chromatography or recrystallization. | |
| Low yield of this compound during reduction | Incomplete reduction of the ester. | - Use a sufficient excess of a strong reducing agent like LiAlH₄.- Ensure anhydrous conditions, as LiAlH₄ reacts violently with water.- Increase reaction time or temperature, monitoring the reaction progress by TLC or LC-MS. |
| Degradation of the product during work-up. | - Perform the aqueous quench of the reaction at a low temperature (e.g., 0 °C).- Carefully adjust the pH during work-up to avoid acid or base-catalyzed degradation. | |
| Difficulties in isolating the polar product. | - After quenching, perform multiple extractions with a suitable organic solvent (e.g., chloroform, dichloromethane).- Consider using a continuous liquid-liquid extractor for highly water-soluble products.- For purification, recrystallization from a suitable solvent system like ethanol/water can be effective.[1] | |
| Presence of impurities in the final product | Unreacted starting material (ester). | - Ensure the reduction reaction goes to completion by using sufficient reducing agent and adequate reaction time.- Optimize the purification method (e.g., recrystallization solvent system, chromatography) to separate the product from the starting material. |
| Formation of byproducts. | - Carefully control the reaction temperature to minimize side reactions.- Analyze the byproducts to understand their origin and adjust the reaction conditions accordingly.- Employ chromatographic purification if recrystallization is insufficient. |
Data Presentation
Table 1: Reported Yields for the Synthesis of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
| Starting Material | Key Reagents | Yield (%) | Purity (%) |
| 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid | Thionyl chloride, Methanol | 94.2 | 95.6 (HPLC) |
| 5-bromo-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester | Zinc powder, Acetic acid | 85.1 | 99.1 (HPLC) |
| 5-trimethylsilyl-1-methyl-1H-[1][2][3]triazole-3-carboxylic acid methyl ester | Tetra-n-butylammonium fluoride | 81.3 | Not specified |
Table 2: Reported Yield for the Synthesis of this compound
| Starting Material | Key Reagents | Yield (%) | Purity (%) |
| N-formyl-2-trityloxyacetamide | Methyl hydrazine, p-toluenesulfonic acid, HCl | 85 | 97.0 (HPLC) |
Experimental Protocols
Synthesis of this compound from N-formyl-2-trityloxyacetamide
This protocol is based on a documented synthesis with a reported yield of 85%.[1]
-
Reaction Setup: To a 1L three-necked flask equipped with a mechanical stirrer and a thermometer, add 153.1 g (0.443 mol) of N-formyl-2-trityloxyacetamide.
-
Addition of Reagents: Add 30.6 g (0.664 mol) of methyl hydrazine and 800 mL of chloroform.
-
Catalysis: While stirring, add 1.5 g (8.9 mmol) of p-toluenesulfonic acid.
-
Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by HPLC until the starting material is less than 1%.
-
Deprotection and Work-up: Add 225 mL of 2 mol/L hydrochloric acid and continue stirring at room temperature for 2 hours.
-
Neutralization and Extraction: Adjust the pH of the mixture to 6-7 with a saturated sodium carbonate solution. Separate the layers and extract the aqueous layer with chloroform (2 x 100 mL).
-
Isolation of Crude Product: Combine the organic layers and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude product from an ethanol/water mixture (1:2). Filter the colorless needle crystals and dry to obtain (1-methyl-1H-[1][2][3]triazol-3-yl)-methanol.
General Protocol for the Reduction of Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate (Requires Optimization)
This is a general procedure for the reduction of esters using LiAlH₄ and should be optimized for this specific substrate.
-
Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend a calculated amount of LiAlH₄ (typically 1.5-2.0 equivalents) in a suitable anhydrous ether solvent (e.g., THF, diethyl ether).
-
Addition of Ester: Cool the suspension to 0 °C in an ice bath. Dissolve methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in the same anhydrous solvent and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for a specified time (e.g., 2-12 hours), monitoring the progress by TLC or LC-MS. Gentle heating may be required for less reactive esters.
-
Quenching: Cool the reaction mixture back to 0 °C. Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% aqueous NaOH solution, and then more water. This is known as the Fieser workup.
-
Filtration and Extraction: A granular precipitate should form, which can be removed by filtration. Wash the filter cake with the reaction solvent. The filtrate contains the product. The aqueous layer can be further extracted with a suitable organic solvent.
-
Isolation and Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude alcohol. The product can then be purified by recrystallization or column chromatography.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
References
troubleshooting solubility issues with (1-methyl-1H-1,2,4-triazol-3-yl)methanol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of (1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Based on its chemical structure, which includes a polar triazole ring, a methyl group, and a hydroxyl group, this compound is expected to be a polar compound. The parent compound, 1H-1,2,4-triazole, is soluble in water and polar organic solvents such as methanol, ethanol, and acetone.[1] The solubility of triazole derivatives generally increases with temperature.[1] Therefore, this compound is predicted to be soluble in polar solvents due to its ability to form hydrogen bonds.
Q2: I am having trouble dissolving this compound in a nonpolar organic solvent. What can I do?
This is expected, as polar molecules, like the one , generally have low solubility in non-polar solvents. To improve solubility, you can try using a co-solvent system. Start by dissolving the compound in a minimum amount of a polar solvent in which it is soluble (e.g., DMSO, DMF, methanol), and then add this solution to the nonpolar solvent.
Q3: My compound precipitates out of the aqueous buffer when I dilute it from a DMSO stock solution. How can I prevent this?
This is a common issue when the final concentration of the organic co-solvent (like DMSO) is not sufficient to keep the compound in solution. To address this, you can:
-
Decrease the final concentration of your compound: This might keep it below its solubility limit in the final buffer.
-
Use a different co-solvent: Sometimes, a different water-miscible organic solvent or a combination of solvents can improve solubility.
-
Increase the final DMSO concentration: Be cautious with this approach, as high concentrations of DMSO can affect experimental results.
-
Adjust the pH of the buffer: Depending on the pKa of the compound, altering the pH can increase its charge and, consequently, its aqueous solubility.
Q4: The compound "oils out" instead of forming crystals during recrystallization. What should I do?
"Oiling out" can occur if the compound is impure or if the boiling point of the solvent is higher than the melting point of your compound. To resolve this, you can:
-
Add a small amount of a "good" solvent: This can help to dissolve the oil.
-
Lower the crystallization temperature: Try cooling the solution further in an ice bath or freezer.
-
Change the solvent system: Use a solvent with a lower boiling point or a mixture of solvents.
Troubleshooting Guides
Issue 1: Poor Solubility in a Desired Solvent
This guide provides a step-by-step approach to addressing poor solubility of this compound.
References
how to prevent degradation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol in solution
Technical Support Center: (1-methyl-1H-1,2,4-triazol-3-yl)methanol
This technical support center provides guidance on preventing the degradation of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary pathways through which this compound can degrade in solution?
A1: Based on the general chemistry of 1,2,4-triazole derivatives and molecules with similar functional groups, the primary degradation pathways for this compound in solution are likely to be:
-
Oxidation: The hydroxymethyl group is susceptible to oxidation, which could convert it to an aldehyde or a carboxylic acid. The triazole ring itself can also undergo oxidative degradation, potentially leading to ring-opening.[1][2] This can be initiated by dissolved oxygen, trace metal ions, or other oxidizing agents in the solvent. Radical-mediated oxidation is a possible mechanism.[3]
-
Photodegradation: Exposure to light, particularly UV radiation, can cause the degradation of triazole compounds.[4]
-
pH-dependent degradation: While the 1,2,4-triazole ring is generally stable to hydrolysis, extremes of pH can influence the rate of degradation of the overall molecule.[4][5] The stability of the compound may be optimal within a specific pH range.
Q2: What is the recommended solvent for dissolving and storing this compound?
A2: For short-term storage and experimental use, it is advisable to use high-purity (HPLC-grade or equivalent) solvents. Common organic solvents such as methanol, ethanol, acetonitrile, or dimethyl sulfoxide (DMSO) are often suitable for dissolving triazole derivatives. For aqueous solutions, it is recommended to use a buffered solution to maintain a stable pH. The choice of buffer should be based on the experimental requirements and the pH stability profile of the compound. It is crucial to use solvents with low levels of peroxides and trace metals to minimize oxidative degradation.
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of this compound in aqueous solutions is likely pH-dependent. The 1,2,4-triazole ring has both acidic and basic properties, with pKa values typically around 2.45 for the protonated form and 10.26 for the neutral molecule.[6] Extreme pH values (highly acidic or highly alkaline) may accelerate degradation. It is recommended to determine the optimal pH for stability by conducting a pH-stability profile study. Generally, a pH range of 6-7 is a good starting point for many triazole compounds.[2]
Q4: What are the ideal storage conditions for solutions of this compound?
A4: To minimize degradation, solutions of this compound should be stored under the following conditions:
-
Temperature: Store solutions at low temperatures, such as 2-8 °C for short-term storage and -20 °C or -80 °C for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For sensitive experiments or long-term storage, it is advisable to degas the solvent and store the solution under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Rapid loss of compound potency in solution. | Oxidative degradation. | Prepare fresh solutions before use. Use high-purity, degassed solvents. Consider adding an antioxidant (e.g., BHT), if compatible with the experiment. Store solutions under an inert atmosphere. |
| Photodegradation. | Protect solutions from light at all times by using amber vials or covering containers with foil. | |
| Incorrect pH. | Ensure the solution is buffered to an optimal pH. Perform a pH stability study to identify the most suitable pH range. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products. | Conduct forced degradation studies (acid, base, peroxide, heat, light) to identify potential degradation products and their retention times. |
| Contamination of solvent or glassware. | Use high-purity solvents and thoroughly clean all glassware. Run a solvent blank on the HPLC to check for contamination. | |
| Inconsistent experimental results. | Inconsistent solution stability. | Prepare fresh stock solutions for each experiment. Ensure consistent storage conditions (temperature, light exposure) for all solutions. |
| Interaction with container material. | Use high-quality, inert containers (e.g., borosilicate glass or polypropylene). |
Data Presentation
Table 1: Representative Stability of a Generic 1,2,4-Triazole Derivative Under Various Conditions (Hypothetical Data)
| Condition | Parameter | Value | Percent Degradation (after 7 days) |
| pH | pH 3.0 (in aqueous buffer) | - | 15% |
| pH 7.0 (in aqueous buffer) | - | 2% | |
| pH 9.0 (in aqueous buffer) | - | 10% | |
| Temperature | 4 °C (in buffered solution, pH 7.0) | - | <1% |
| 25 °C (in buffered solution, pH 7.0) | - | 5% | |
| 40 °C (in buffered solution, pH 7.0) | - | 20% | |
| Light | Dark (at 25 °C) | - | 5% |
| Ambient Light (at 25 °C) | - | 15% | |
| UV Light (254 nm, at 25 °C) | - | 40% | |
| Atmosphere | Ambient Air (at 25 °C) | - | 5% |
| Inert Atmosphere (N₂) (at 25 °C) | - | <1% |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC-UV Method for this compound
This protocol outlines a general method for assessing the stability of this compound in solution. The method should be validated for specificity, linearity, accuracy, and precision.[7]
-
Preparation of Solutions:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Prepare working solutions by diluting the stock solution to the desired concentration for analysis (e.g., 100 µg/mL) in the solvent system to be tested (e.g., buffered aqueous solution).
-
-
HPLC-UV Conditions (Starting Point):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan for the UV maximum of the compound (e.g., 210-400 nm) and select the wavelength of maximum absorbance.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Forced Degradation Study:
-
Acidic: Mix the stock solution with an equal volume of 0.1 M HCl and heat at 60 °C for 24 hours.
-
Alkaline: Mix the stock solution with an equal volume of 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal: Heat the stock solution at 60 °C for 24 hours.
-
Photolytic: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all stressed samples by the developed HPLC method to ensure that the degradation product peaks are well-resolved from the parent compound peak.
-
-
Stability Study:
-
Prepare solutions of the compound under different conditions (e.g., different pH, temperature, light exposure).
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At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), inject the samples into the HPLC.
-
Quantify the peak area of the parent compound and any degradation products.
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Calculate the percentage of the compound remaining at each time point.
-
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Experimental workflow for assessing solution stability.
Caption: Troubleshooting logic for solution degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic study of the oxidative degradation of the triazole antifungal agent CS-758 in an amorphous form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. isres.org [isres.org]
- 6. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: (1-methyl-1H-1,2,4-triazol-3-yl)methanol Permeability
Welcome to the technical support center for researchers working with (1-methyl-1H-1,2,4-triazol-3-yl)methanol. This resource provides troubleshooting guides and frequently asked questions to help you address challenges related to its poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit poor cell permeability?
A1: The low cell permeability of this compound is primarily due to its physicochemical properties. Cell membranes are lipid bilayers, which are inherently hydrophobic.[1] Molecules that are polar or hydrophilic struggle to pass through this barrier via passive diffusion.[2][3] this compound possesses a triazole ring and a hydroxyl (-OH) group, both of which contribute to its polarity and ability to form hydrogen bonds with water, making it more water-soluble than lipid-soluble.
Q2: How can I quantitatively assess the cell permeability of my compound?
A2: Two standard in vitro assays are recommended:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures a compound's ability to diffuse from a donor compartment to an acceptor compartment through an artificial lipid membrane. It is a good first screen for passive diffusion.[4]
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Caco-2 Permeability Assay: This assay uses a monolayer of Caco-2 cells, which are derived from human colorectal adenocarcinoma cells and differentiate to form a polarized monolayer that mimics the intestinal epithelium. This model assesses not only passive diffusion but also the effects of active transport and efflux pumps.
Q3: What specific physicochemical properties of this compound suggest low permeability?
A3: The key indicators are its calculated LogP (a measure of lipophilicity) and Topological Polar Surface Area (TPSA). A low LogP value and a high TPSA are generally correlated with poor passive diffusion across cell membranes.
Troubleshooting Guide: Improving Cell Permeability
This guide addresses the common issue of low intracellular concentration of this compound during experiments.
Issue: Low compound uptake observed in cell-based assays.
The fundamental challenge is the molecule's inability to efficiently cross the hydrophobic cell membrane.
Caption: The polar nature of the compound hinders its passage through the cell membrane.
Troubleshooting Workflow
Follow this workflow to systematically diagnose and address permeability issues.
Caption: A logical workflow for diagnosing and solving permeability problems.
Solution 1: Prodrug Strategy - Masking the Hydroxyl Group
A common and effective strategy is to create a prodrug by masking the polar hydroxyl (-OH) group with a lipophilic moiety.[4] This increases the molecule's overall lipophilicity, facilitating its diffusion across the cell membrane. Once inside the cell, endogenous enzymes (like esterases) can cleave the masking group, releasing the active parent compound.
Caption: The prodrug approach enhances membrane transport and intracellular drug release.
Data Comparison: Parent Compound vs. Hypothetical Prodrug
Creating an acetate ester prodrug, for instance, would significantly alter the physicochemical properties in favor of better permeability.
| Property | This compound (Parent) | Acetate Ester Prodrug (Example) | Desired Change for Permeability |
| Molecular Weight | 113.12[5] | 155.15 | Minimal Increase |
| cLogP | -0.69[5] | ~ -0.1 (Estimated) | Increase |
| TPSA (Ų) | 50.94[5] | 60.17 (Estimated) | Decrease (Note: Ester adds polarity, but masks a key H-bond donor) |
| H-Bond Donors | 1[5] | 0 | Decrease |
| H-Bond Acceptors | 4[5] | 5 | Tolerate Increase if H-Donors are removed |
Solution 2: Formulation with Delivery Vehicles
If chemical modification is not feasible, consider using a delivery vehicle to encapsulate the compound.
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Liposomes: These are vesicles composed of a lipid bilayer that can encapsulate hydrophilic compounds in their aqueous core, facilitating entry into the cell.
-
Polymeric Nanoparticles: Biodegradable polymers can be used to form nanoparticles that carry the drug, which can then be taken up by cells through endocytosis.
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To measure the passive permeability of a compound across an artificial lipid membrane.
Materials:
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96-well microplate (donor and acceptor plates)
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PAMPA membrane plate (e.g., PVDF membrane pre-coated with a lipid solution like lecithin)
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Phosphate-buffered saline (PBS), pH 7.4
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Test compound stock solution (e.g., 10 mM in DMSO)
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UV-Vis plate reader or LC-MS system
Methodology:
-
Prepare Acceptor Plate: Add 200 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate: Dilute the test compound from the DMSO stock into PBS to a final concentration of 100 µM (ensure final DMSO concentration is <1%). Add 200 µL of this solution to the wells of the donor plate. Include control wells (e.g., a highly permeable compound like testosterone and a low-permeability compound like Lucifer Yellow).
-
Hydrate Membrane: Carefully place the membrane of the PAMPA plate into the acceptor plate wells, ensuring no air bubbles are trapped. Allow the membrane to pre-hydrate for 15-30 minutes.
-
Assemble Sandwich: Remove the PAMPA plate from the acceptor plate and gently place it on top of the donor plate to create the "sandwich."
-
Incubate: Incubate the sandwich at room temperature for 4-16 hours.
-
Measure Concentrations: After incubation, carefully separate the plates. Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., UV-Vis spectroscopy at the compound's λmax or LC-MS for higher sensitivity).
-
Calculate Permeability: The effective permeability coefficient (Pe) can be calculated using established formulas that account for the concentrations, volumes, incubation time, and membrane area.
Protocol 2: General Procedure for Acetate Ester Prodrug Synthesis
Objective: To mask the hydroxyl group of this compound via esterification.
Materials:
-
This compound
-
Acetyl chloride or acetic anhydride
-
A suitable base (e.g., triethylamine or pyridine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Standard glassware for organic synthesis
-
Purification supplies (e.g., silica gel for column chromatography)
Methodology:
-
Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add Base: Cool the solution to 0 °C using an ice bath. Add the base (e.g., triethylamine, 1.2 equivalents) dropwise.
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Acylation: Slowly add acetyl chloride (1.1 equivalents) to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography to yield the pure acetate ester prodrug.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
References
Technical Support Center: Purification of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of (1-methyl-1H-1,2,4-triazol-3-yl)methanol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main purification challenges stem from the inherent properties of the molecule and the common synthesis routes:
-
Formation of Positional Isomers: The methylation of the 1,2,4-triazole ring is often not completely regioselective, leading to the formation of the undesired (4-methyl-1H-1,2,4-triazol-3-yl)methanol isomer alongside the desired 1-methyl product. Separating these isomers can be challenging due to their similar physical properties.
-
High Polarity and Water Solubility: The presence of the methanol group and the triazole ring makes the compound polar and often soluble in water. This can complicate extractions and purification by normal-phase chromatography.
-
Co-elution with Polar Impurities: Unreacted starting materials, such as (1H-1,2,4-triazol-3-yl)methanol, and polar by-products can co-elute with the product during chromatographic purification.
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Potential for Over-methylation: Use of excess methylating agent can lead to the formation of a quaternary triazolium salt, which introduces an additional charged impurity.
Q2: What is a common and effective method for purifying crude this compound?
A2: Recrystallization is a widely used and effective technique for the purification of this compound. A specific protocol involving a mixed solvent system of ethanol and water has been shown to yield the product with high purity.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of your sample. It can be used to quantify the desired product and identify the presence of isomers and other impurities. Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for confirming the structure and assessing isomeric purity.
Troubleshooting Guides
Issue 1: Presence of an Unknown Impurity with Similar Polarity to the Product
Possible Cause: This is likely the (4-methyl-1H-1,2,4-triazol-3-yl)methanol isomer, which has very similar physicochemical properties to the desired 1-methyl isomer.
Troubleshooting Steps:
-
Optimize Recrystallization:
-
Carefully control the cooling rate during recrystallization. Slower cooling can lead to better separation of isomers.
-
Experiment with the solvent ratio in your ethanol/water mixture. A slight change in polarity can sometimes favor the crystallization of one isomer over the other.
-
Consider seeding the solution with a pure crystal of the desired 1-methyl isomer to encourage its selective crystallization.
-
-
Column Chromatography:
-
If recrystallization is ineffective, column chromatography on silica gel can be employed.
-
Use a gradient elution with a solvent system such as dichloromethane/methanol or ethyl acetate/hexane to achieve separation. Careful optimization of the gradient will be necessary.
-
Monitor fractions closely by TLC or HPLC to identify and isolate the desired isomer.
-
Issue 2: Product "Oils Out" During Recrystallization
Possible Cause: This can happen if the solute is too soluble in the chosen solvent, even at lower temperatures, or if the solution is supersaturated with the compound and impurities.
Troubleshooting Steps:
-
Adjust Solvent Composition:
-
If using an ethanol/water mixture, try increasing the proportion of water (the anti-solvent) to decrease the overall solubility.
-
Alternatively, select a different solvent system where the product has a steeper solubility curve (i.e., highly soluble when hot and poorly soluble when cold).
-
-
Modify Cooling Procedure:
-
Ensure the solution is not cooled too rapidly. Allow it to cool slowly to room temperature before placing it in an ice bath.
-
Try scratching the inside of the flask with a glass rod to induce crystallization.
-
-
Reduce Impurity Load:
-
If the crude product is very impure, consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before attempting recrystallization.
-
Data Presentation
| Purification Method | Solvent System | Purity Achieved | Reference |
| Recrystallization | Ethanol/Water (1:2) | 97.0% (by HPLC) | [1] |
Experimental Protocols
Protocol: Recrystallization of this compound
This protocol is based on a reported successful purification.[1]
Materials:
-
Crude this compound
-
Ethanol
-
Deionized Water
-
Erlenmeyer flask
-
Heating plate with magnetic stirrer
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolve the crude product in a minimal amount of a hot 1:2 ethanol/water mixture.
-
Stir the solution while heating to ensure all the solid dissolves.
-
Once fully dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For further crystallization, place the flask in an ice bath for 30 minutes.
-
Collect the colorless needle-like crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water (1:2) mixture.
-
Dry the purified crystals under vacuum.
-
Assess the purity of the final product by HPLC.
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Logical diagram illustrating the formation of isomers and impurities.
References
Technical Support Center: Refining Dosage for In Vivo Studies with (1-methyl-1H-1,2,4-triazol-3-yl)methanol
Disclaimer: There is currently no publicly available in vivo dosage data specifically for (1-methyl-1H-1,2,4-triazol-3-yl)methanol. The information provided below is based on data from structurally related 1,2,4-triazole derivatives and general principles for determining dosages of novel chemical entities in preclinical studies. This guide is intended to provide a framework for initiating your research and should be adapted based on your own experimental findings.
Frequently Asked Questions (FAQs)
Q1: I cannot find any published in vivo dosage information for this compound. Where should I start?
A1: The absence of published data for a specific compound is common for novel chemical entities. The recommended approach is to begin with a thorough literature review of structurally similar compounds. For this compound, this would include other 1,2,4-triazole derivatives with demonstrated in vivo activity. Based on the available data for related compounds, you can establish a preliminary, conservative dose range for your initial pilot studies. It is crucial to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) in your specific animal model before proceeding to efficacy studies.
Q2: What are the key factors to consider when designing a dose-finding study for a novel triazole compound?
A2: Several factors should be considered when designing a dose-finding study:
-
Animal Model: The species, strain, sex, and age of the animals can significantly influence the pharmacokinetics and pharmacodynamics of a compound.
-
Route of Administration: The bioavailability of the compound will vary depending on the administration route (e.g., oral, intravenous, subcutaneous).
-
Formulation: The vehicle used to dissolve or suspend the compound can affect its absorption and stability.
-
In Vitro Potency: If available, in vitro data (e.g., IC50 or MIC values) can provide a starting point for estimating a pharmacologically active dose.
-
Toxicity of Related Compounds: Data on the toxicity of similar 1,2,4-triazole derivatives can help in setting the upper limit for your dose-range finding study.
Q3: How can I extrapolate a starting dose from in vitro data?
A3: While in vitro to in vivo extrapolation is complex, a common starting point is to aim for in vivo concentrations that are a multiple of the in vitro effective concentration (e.g., 10x the IC50 or MIC). However, this is a rough estimate and must be validated through in vivo pharmacokinetic studies to understand the actual exposure levels. The 24-hour area under the concentration-time curve (AUC) to MIC ratio is a critical pharmacokinetic-pharmacodynamic (PK/PD) parameter for the efficacy of triazole antifungals.
Q4: What are the potential toxicities associated with 1,2,4-triazole derivatives?
A4: The toxicity of 1,2,4-triazole derivatives can vary widely depending on their specific structure. 1,2,4-triazole itself has been shown to have moderate acute oral toxicity in rats and can be teratogenic at maternally toxic doses[1]. However, other studies on different 1,2,4-triazole derivatives have demonstrated a good safety profile, with no toxic effects observed at doses of 20-40 mg/kg via subcutaneous injection in guinea pigs and safety up to 300 mg/kg in mice in an acute toxicity study[2][3][4]. It is essential to carefully monitor for any signs of toxicity in your in vivo studies.
Troubleshooting Guides
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observable efficacy at the initial doses tested. | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism or clearance of the compound.- Inappropriate animal model. | - Perform a dose-escalation study to test higher doses.- Conduct pharmacokinetic studies to determine the compound's exposure (AUC, Cmax).- Consider alternative routes of administration or formulation strategies to improve bioavailability.- Re-evaluate the suitability of the chosen animal model for the disease under investigation. |
| Unexpected toxicity or adverse effects are observed. | - The compound has a narrow therapeutic window.- Off-target effects.- Formulation-related toxicity. | - Reduce the dose and/or the frequency of administration.- Conduct a more detailed toxicology study to identify the target organs of toxicity.- Test the vehicle alone as a control group to rule out formulation-related effects. |
| High variability in response between animals. | - Inconsistent dosing technique.- Genetic variability within the animal population.- Differences in food and water intake. | - Ensure consistent and accurate administration of the compound.- Increase the number of animals per group to improve statistical power.- Standardize housing conditions and monitor food and water consumption. |
Data on Structurally Related 1,2,4-Triazole Derivatives
The following tables summarize in vivo dosage and toxicity data for various 1,2,4-triazole derivatives. This information can serve as a reference point for designing your own studies.
Table 1: In Vivo Efficacy of Antifungal Triazole Derivatives in Murine Models
| Compound Type | Animal Model | Route of Administration | Effective Dose Range | Reference |
| Novel Triazoles with Phenylethynyl Pyrazole Side Chains | Murine model of systemic candidiasis | Not specified | 0.5 - 2.0 mg/kg | [5] |
| Voriconazole | Neutropenic murine model of disseminated Candida albicans | Oral | 10 - 40 mg/kg | [6] |
| Posaconazole | Not specified | Oral gavage (OG) | 0.156 - 40 mg/kg | [7] |
Table 2: Acute Toxicity of 1,2,4-Triazole and Derivatives
| Compound | Animal Model | Route of Administration | Toxicity Metric (Value) | Reference |
| 1,2,4-Triazole | Rat | Oral | LD50 (1648 mg/kg bw) | [1] |
| 3-(3-fluorophenyl)-6-(4-methoxyphenyl)-7H-[6][8]-triazolo-[3,4-b][5][6][8] thiadiazine | Guinea pig | Subcutaneous | No observed toxic effects (20 and 40 mg/kg) | [2][3] |
| Novel 1,2,4-Triazole Derivatives (MPA and OBC) | Mouse | Not specified | Safe up to 300 mg/kg | [4] |
Experimental Protocols
Protocol 1: Dose-Range Finding (Maximum Tolerated Dose - MTD) Study
-
Animal Model: Select a suitable rodent model (e.g., Swiss albino mice). Use a small number of animals per group (n=3-5).
-
Dose Selection: Based on the data from related compounds, select a starting dose (e.g., 1 mg/kg). Subsequent doses should be escalated by a fixed factor (e.g., 2x or 3x). Include a vehicle control group.
-
Formulation: Prepare the compound in a suitable vehicle (e.g., saline, PBS, or a solution containing a solubilizing agent like DMSO and Tween 80). Ensure the final concentration of any solubilizing agents is well-tolerated by the animals.
-
Administration: Administer the compound via the intended route (e.g., intraperitoneal injection or oral gavage).
-
Monitoring: Observe the animals for clinical signs of toxicity (e.g., changes in weight, behavior, posture, and activity) at regular intervals for a predetermined period (e.g., 7-14 days).
-
Endpoint: The MTD is typically defined as the highest dose that does not cause significant toxicity (e.g., more than a 10-20% reduction in body weight or mortality).
Protocol 2: Preliminary Pharmacokinetic (PK) Study
-
Animal Model: Use the same animal model as in the efficacy studies.
-
Dose Selection: Administer a single dose of the compound, typically at a dose level expected to be efficacious and well-tolerated.
-
Blood Sampling: Collect blood samples at multiple time points after administration (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Sample Analysis: Analyze the plasma or serum concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Data Analysis: Calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), elimination half-life (t1/2), and the area under the concentration-time curve (AUC).
Visualizations
References
- 1. fao.org [fao.org]
- 2. medicine.dp.ua [medicine.dp.ua]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo pharmacokinetics and pharmacodynamics of a new triazole, voriconazole, in a murine candidiasis model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. researchgate.net [researchgate.net]
addressing inconsistent results in assays with (1-methyl-1H-1,2,4-triazol-3-yl)methanol
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing inconsistent results in assays involving (1-methyl-1H-1,2,4-triazol-3-yl)methanol. The following resources are designed to help identify and resolve common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing practical solutions in a question-and-answer format.
Issue 1: High Variability in Assay Results
Q1: We are observing significant variability in our assay results (e.g., IC50 values) between experiments using this compound. What are the potential causes?
A1: Inconsistent results with small molecule inhibitors can stem from several factors, including the purity of the compound, its solubility and stability in the assay medium, and variations in experimental conditions.[1][2] It is crucial to systematically investigate each of these potential sources of error.
Troubleshooting Guide:
-
Verify Compound Purity:
-
Problem: The presence of impurities can lead to unpredictable off-target effects or a lower effective concentration of the active compound, causing skewed results.[3][4]
-
Solution: Assess the purity of your this compound stock using analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5] A purity level of >95% is generally recommended for biological assays.[6] If the purity is questionable, consider sourcing a new batch from a reputable supplier.
-
-
Address Compound Solubility:
-
Problem: Poor solubility can lead to the compound precipitating out of solution, especially at higher concentrations, resulting in an inaccurate final concentration in the assay.[7][8]
-
Solution:
-
Visually inspect your stock and working solutions for any signs of precipitation.
-
Prepare a fresh stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO).[9]
-
When diluting the stock solution into aqueous assay buffers, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.[1]
-
Consider performing a kinetic solubility assay to determine the solubility of the compound in your specific assay buffer.[7]
-
-
-
Evaluate Compound Stability:
-
Problem: The compound may degrade over time in your assay buffer or under certain storage conditions (e.g., repeated freeze-thaw cycles, exposure to light).[5][10]
-
Solution:
-
Prepare fresh working solutions for each experiment from a properly stored, single-use aliquot of the stock solution.[5]
-
To assess stability, incubate the compound in your assay buffer for the duration of your experiment, and then analyze its integrity via HPLC or LC-MS.[10]
-
Store stock solutions at -20°C or -80°C in small, tightly sealed aliquots, protected from light.[5]
-
-
Issue 2: Discrepancy Between Biochemical and Cell-Based Assay Results
Q2: The IC50 value of this compound is significantly different in our cell-based assay compared to our biochemical assay. Why?
A2: It is common for the potency of a small molecule inhibitor to differ between biochemical and cell-based assays.[1] This discrepancy can be attributed to several factors related to the complexity of a cellular environment.[1]
Troubleshooting Guide:
-
Assess Cell Permeability:
-
Problem: The compound may have poor permeability across the cell membrane, leading to a lower intracellular concentration than what is applied externally.[1]
-
Solution: If poor permeability is suspected, you may need to consider structurally related analogs with improved physicochemical properties.
-
-
Consider the Impact of High ATP Concentrations in Cells:
-
Problem: For ATP-competitive inhibitors, the high intracellular concentration of ATP (millimolar range) can outcompete the inhibitor for binding to the target protein, leading to a higher IC50 value in cell-based assays compared to biochemical assays, which often use lower ATP concentrations.[1]
-
Solution: This is an inherent difference between the two assay formats. Understanding the mechanism of action of your compound is key to interpreting these results.
-
-
Investigate Potential for Efflux by Cellular Pumps:
-
Problem: Cells can actively transport the compound out via efflux pumps (e.g., P-glycoprotein), reducing its effective intracellular concentration.[1]
-
Solution: Co-incubation with a known efflux pump inhibitor can help determine if this is a factor.
-
-
Evaluate Metabolic Stability:
Data Presentation
The following tables provide examples of how to present quantitative data when troubleshooting inconsistent assay results.
Table 1: Representative IC50 Values for this compound in a Cell Viability Assay Under Different Conditions
| Parameter | Condition A | Condition B | Condition C |
| Cell Line | Cancer Cell Line X | Cancer Cell Line X | Cancer Cell Line X |
| Incubation Time | 48 hours | 72 hours | 48 hours |
| Serum Concentration | 10% | 10% | 2% |
| IC50 (µM) | 15.2 ± 2.1 | 8.5 ± 1.5 | 10.8 ± 1.9 |
Note: This is hypothetical data for illustrative purposes.
Table 2: Purity and Stability Assessment of this compound
| Lot Number | Initial Purity (HPLC) | Purity after 24h in Assay Buffer at 37°C |
| Lot A | 98.5% | 97.9% |
| Lot B | 92.1% | 91.5% |
Note: This is hypothetical data for illustrative purposes.
Experimental Protocols
Protocol: MTT Assay for Cell Viability
This protocol provides a general framework for assessing the effect of this compound on cell viability.
-
Cell Seeding:
-
Plate cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell adherence.[11]
-
-
Compound Treatment:
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]
-
-
Formazan Solubilization:
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent assay results.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of fungal ergosterol biosynthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. superchemistryclasses.com [superchemistryclasses.com]
- 10. enamine.net [enamine.net]
- 11. benchchem.com [benchchem.com]
- 12. atcc.org [atcc.org]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Production of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scaled-up production of (1-methyl-1H-1,2,4-triazol-3-yl)methanol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound at scale?
A1: The most prevalent route involves the N-methylation of a suitable 1,2,4-triazole precursor followed by functional group manipulation to introduce the hydroxymethyl group. A common starting material is 1H-1,2,4-triazole. Key steps typically include the methylation of the triazole ring and subsequent introduction of the methanol group at the 3-position. One patented method avoids N-methyl isomerization by protecting the 5-position before introducing the carboxyl group at the 3-position, followed by esterification and reduction.[1]
Q2: What are the primary challenges when scaling up the N-methylation of 1,2,4-triazole?
A2: Key challenges include:
-
Regioselectivity: Alkylation can occur at both N-1 and N-4 positions, leading to a mixture of isomers that can be difficult to separate.[2]
-
Over-alkylation: The formation of quaternary salts is a common side reaction.[3][4]
-
Water Solubility: Both the starting material (1H-1,2,4-triazole) and the methylated product are often water-soluble, complicating extraction and purification.[3][4]
-
Reaction Control: The reaction can be exothermic, requiring careful temperature management to prevent runaway reactions and side product formation.
Q3: How can I improve the regioselectivity of the N-methylation step?
A3: To favor N-1 methylation, consider the following:
-
Base Selection: The choice of base is critical. Using a hindered base can favor the less sterically hindered N-1 position.
-
Solvent Effects: The polarity of the solvent can influence the alkylation site.
-
Protecting Groups: A strategy involving protection of the 5-position can ensure selective functionalization at the desired positions, although this adds extra steps to the synthesis.[1]
Q4: What are the recommended purification methods for this compound on a larger scale?
A4: Due to its water solubility, purification can be challenging. Effective methods include:
-
Continuous Liquid-Liquid Extraction: This is an efficient method for extracting water-soluble products into an organic solvent.[3]
-
Crystallization: Recrystallization from a suitable solvent system, such as ethanol/water, can yield a high-purity product.[5][6]
-
Distillation: For intermediates like 1-methyl-1,2,4-triazole, short-path distillation under a controlled vacuum can be effective.[3][4]
Troubleshooting Guide
| Issue ID | Problem | Potential Cause(s) | Recommended Solution(s) |
| TS-001 | Low Yield of 1-methyl-1,2,4-triazole | - Incomplete reaction due to insufficient temperature or reaction time.- Sub-optimal base selection leading to poor deprotonation.- Loss of product during workup due to its water solubility. | - Monitor the reaction progress using TLC or HPLC and adjust the reaction time and temperature accordingly.- Screen different bases (e.g., NaH, K2CO3, NaOMe) to find the optimal conditions.- Employ continuous liquid-liquid extraction for the workup to minimize product loss in the aqueous phase.[3] |
| TS-002 | Formation of Isomeric (N-4 methyl) Byproduct | - Lack of regioselectivity in the methylation step. The N-4 position is also nucleophilic. | - Modify the reaction conditions (solvent, temperature, base) to favor N-1 alkylation.- Consider a synthetic route that installs the methyl group with high regioselectivity, potentially through a protecting group strategy.[1] |
| TS-003 | Presence of Over-Alkylated Quaternary Salt | - Use of excess methylating agent.- Reaction temperature is too high, promoting further alkylation. | - Use a stoichiometric amount of the methylating agent.- Maintain a controlled, lower reaction temperature.- The quaternary salt is often less soluble and may precipitate out of the reaction mixture. |
| TS-004 | Difficulties in Product Isolation and Purification | - High water solubility of the product.- Formation of emulsions during extraction. | - Use continuous liquid-liquid extraction to improve extraction efficiency.[3]- Add brine to the aqueous layer to break emulsions.- Consider crystallization as the primary purification method. A solvent screen can identify the best system. |
| TS-005 | Incomplete Reduction of the Ester Precursor | - Inactive or insufficient reducing agent.- Poor solubility of the ester in the reaction solvent. | - Ensure the reducing agent (e.g., NaBH4, LiAlH4) is fresh and used in sufficient molar excess.- Choose a solvent that effectively dissolves the ester precursor. Co-solvents may be necessary. |
Experimental Protocols
Protocol 1: Scalable Synthesis of 1-methyl-1,2,4-triazole
This protocol is adapted from a procedure designed for scalability.[3][4]
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide in methanol (25% w/w)
-
Iodomethane
-
Methanol
-
Chloroform
-
Water
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, addition funnel, and reflux condenser under a nitrogen atmosphere, dissolve 1H-1,2,4-triazole in methanol.
-
Cool the solution in an ice bath.
-
Slowly add the sodium methoxide solution via the addition funnel, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir for 30 minutes at room temperature.
-
Cool the mixture again in an ice bath and add iodomethane dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, monitoring by TLC or HPLC.
-
After completion, cool the reaction mixture and concentrate under reduced pressure to remove most of the methanol.
-
To the residue, add water and perform continuous liquid-liquid extraction with chloroform for 24 hours.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude 1-methyl-1,2,4-triazole by short-path distillation under a controlled vacuum.
Protocol 2: Synthesis and Purification of this compound
This is a general procedure based on the reduction of a corresponding ester.
Materials:
-
Methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous ethanol or Tetrahydrofuran (THF)
-
Hydrochloric acid (for quenching)
-
Sodium bicarbonate solution
-
Ethyl acetate or Dichloromethane (for extraction)
-
Ethanol/Water mixture (for recrystallization)
Procedure:
-
In a reaction vessel under an inert atmosphere, suspend the methyl 1-methyl-1H-1,2,4-triazole-3-carboxylate in the chosen anhydrous solvent.
-
Cool the suspension in an ice bath.
-
Portion-wise, add the reducing agent (e.g., NaBH₄) while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction to stir at room temperature until the starting material is consumed (monitor by TLC or HPLC).
-
Carefully quench the reaction by the slow addition of hydrochloric acid at 0 °C.
-
Adjust the pH to 7-8 with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by recrystallization from an ethanol/water mixture.[5][6]
Data Presentation
Table 1: Summary of Reported Yields and Purity
| Product | Starting Material | Key Reagents | Reported Yield | Reported Purity | Reference |
| 1-methyl-1,2,4-triazole | 1H-1,2,4-triazole | NaOMe, MeI | 63% | Spectroscopically pure | [3][4] |
| (1-methyl-1H-[2][3][6]triazol-3-yl)-methanol | N-formyl-2-trityloxyacetamide, methyl hydrazine | p-toluenesulfonic acid, HCl | 85% | 97.0% (HPLC) | [5][6] |
| 5-trimethylsilyl-1-methyl-1H-[2][3][6]triazole-3-carboxylic acid | 5-trimethylsilyl-1-methyl-1H-[2][3][6]triazole | LDA, CO₂ | 75.7% | 98.4% (HPLC) | [1] |
Mandatory Visualizations
Synthesis Pathway
Caption: General synthetic pathway for this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common scale-up issues.
References
- 1. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol | 135242-93-2 [chemicalbook.com]
- 6. (1-Methyl-1H-[1,2,4]triazol-3-yl)-methanol CAS#: 135242-93-2 [m.chemicalbook.com]
Validation & Comparative
A Comparative Analysis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol and Fluconazole Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antifungal agent fluconazole with (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a structurally related triazole compound. While fluconazole is a well-established antifungal drug, this compound is primarily recognized as a key intermediate in the chemical synthesis of fluconazole and other triazole-based antifungal agents. This comparison aims to elucidate the differences in their biological activity, drawing upon established data for fluconazole and contextualizing the potential activity of its precursor.
Introduction to Triazole Antifungals
Triazole antifungals represent a cornerstone in the management of fungal infections. Their mechanism of action primarily involves the inhibition of fungal cytochrome P450 enzyme 14α-demethylase. This enzyme is critical for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1][2][3] Disruption of ergosterol synthesis leads to a compromised cell membrane, increased permeability, and ultimately, inhibition of fungal growth.[1][3] Fluconazole is a widely used triazole known for its efficacy against a broad spectrum of yeasts and some molds.[2]
Fluconazole: A Profile of Activity
Fluconazole is a bis-triazole antifungal agent with demonstrated activity against various fungal pathogens, including Candida species, Cryptococcus neoformans, and certain endemic fungi.[2] Its clinical utility is well-documented for treating both superficial and systemic mycoses.[2] The in vitro activity of fluconazole is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism.
This compound: A Structural Precursor
Quantitative Comparison of Antifungal Activity
The following table summarizes the typical in vitro activity of fluconazole against common fungal pathogens. Due to the lack of specific data for this compound, its activity is contextually inferred as being significantly lower than fluconazole, based on its simpler structure.
| Fungal Species | Fluconazole MIC Range (µg/mL) | This compound MIC Range (µg/mL) |
| Candida albicans | 0.25 - 4 | Data not available (Expected to be high) |
| Candida glabrata | 8 - 64 (often higher) | Data not available (Expected to be high) |
| Candida parapsilosis | 0.5 - 4 | Data not available (Expected to be high) |
| Cryptococcus neoformans | 4 - 16 | Data not available (Expected to be high) |
Mechanism of Action: A Shared Pathway with Varied Potency
Both fluconazole and, hypothetically, this compound would target the same fungal enzyme: lanosterol 14α-demethylase. The nitrogen atom at the 4-position of the triazole ring is crucial for binding to the heme iron atom within the active site of the cytochrome P450 enzyme. However, the overall binding affinity and inhibitory potency of fluconazole are significantly enhanced by its additional structural features, including the difluorophenyl group and the second triazole ring. These modifications optimize the molecule's interaction with the enzyme's active site.
Caption: General mechanism of action for triazole antifungal agents.
Experimental Protocols
The determination of antifungal activity, specifically the Minimum Inhibitory Concentration (MIC), is performed using standardized methods. The following is a generalized protocol based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method for MIC Determination
This method is a standard for determining the in vitro susceptibility of fungi to antifungal agents.
1. Preparation of Antifungal Agent Stock Solution:
-
The antifungal agent (e.g., fluconazole) is dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Serial two-fold dilutions of the stock solution are then prepared in a standard liquid medium, such as RPMI-1640 medium buffered with MOPS.
2. Inoculum Preparation:
-
The fungal isolate to be tested is grown on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) to obtain a fresh culture.
-
A suspension of the fungal cells is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).
-
This suspension is further diluted in the test medium to achieve the final desired inoculum concentration.
3. Microdilution Plate Setup:
-
A 96-well microtiter plate is used. Each well receives a specific concentration of the antifungal agent.
-
The prepared fungal inoculum is added to each well.
-
A growth control well (containing medium and inoculum but no drug) and a sterility control well (containing medium only) are included.
4. Incubation:
-
The microtiter plate is incubated at a controlled temperature (e.g., 35°C) for a specified period (typically 24 to 48 hours).
5. MIC Determination:
-
After incubation, the plate is examined for visible fungal growth.
-
The MIC is defined as the lowest concentration of the antifungal agent at which there is a significant inhibition of growth compared to the growth control.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Conclusion
References
- 1. Fluconazole susceptibility testing of Candida albicans: microtiter method that is independent of inoculum size, temperature, and time of reading - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of the novel triazole compounds - MedChemComm (RSC Publishing) [pubs.rsc.org]
Comparative Guide to the Validation of Analytical Methods for (1-methyl-1H-1,2,4-triazol-3-yl)methanol
This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a key intermediate in pharmaceutical synthesis. The validation of analytical methods is a critical step in drug development and manufacturing, ensuring the reliability, consistency, and accuracy of experimental data.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals, offering a comparative overview of common analytical techniques and the requisite validation parameters as outlined by international guidelines such as the International Conference on Harmonisation (ICH).[2]
Introduction to Analytical Method Validation
Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical applications.[1][3] The primary objective is to ensure that a method is suitable for its purpose, providing reliable data for decision-making in the pharmaceutical industry.[4] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness.[1][2][5]
Comparative Analytical Methodologies
The primary analytical methods for the quantification of this compound and related triazole derivatives include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed for structural characterization rather than quantification.[6][7][8][9][10]
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds.[11][12] It offers high resolution and sensitivity and can be coupled with various detectors, most commonly Ultraviolet (UV) and Mass Spectrometry (MS).
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization may be necessary to increase volatility. GC-MS provides excellent separation and definitive identification based on mass spectra.[13]
Data Presentation: Comparison of Validation Parameters
The following tables summarize typical validation data for HPLC-UV and GC-MS methods for the analysis of a triazole derivative similar to this compound. These values are representative and serve as a benchmark for method validation.
Table 1: Comparison of HPLC-UV and GC-MS Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | ICH Acceptance Criteria |
| Linearity (R²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 97.8% - 102.5% | Typically 80% - 120% |
| Precision (RSD) | |||
| - Repeatability | < 1.0% | < 1.5% | ≤ 2% |
| - Intermediate Precision | < 1.5% | < 2.0% | ≤ 3% |
| Specificity | No interference from blank/placebo | No interfering peaks at the retention time of the analyte | Method is specific |
| Limit of Detection (LOD) | 10 ng/mL | 5 ng/mL | Signal-to-Noise ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 30 ng/mL[14] | 15 ng/mL[14] | Signal-to-Noise ratio ≥ 10:1 |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in oven temperature ramp rate and carrier gas flow. | No significant impact on results |
Experimental Protocols
Detailed methodologies for the validation experiments are crucial for reproducibility.
1. HPLC-UV Method Protocol
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[11]
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorption maximum of this compound.
-
Validation Experiments:
-
Linearity: Prepare a series of standard solutions of at least five different concentrations. Perform a linear regression analysis of the peak area versus concentration.
-
Accuracy: Analyze samples of known concentration (spiked placebo) at three different levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Precision:
-
Repeatability: Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Analyze the same sample on different days, with different analysts, and/or on different instruments.
-
-
Specificity: Analyze blank and placebo samples to ensure no interfering peaks at the retention time of the analyte.
-
LOD & LOQ: Determine based on the signal-to-noise ratio or by analyzing a series of diluted solutions.
-
Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) and assess the impact on the results.
-
2. GC-MS Method Protocol
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A suitable capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to ensure optimal separation.
-
Injection Mode: Splitless injection.
-
Mass Spectrometer: Operated in full-scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantitative analysis.
-
Validation Experiments: The validation experiments are similar to those for the HPLC method, with adjustments for the GC-MS technique (e.g., focusing on ion ratios for specificity). An internal standard, such as an isotopically labeled version of the analyte, is often used to improve accuracy and precision.[13]
Mandatory Visualizations
Caption: Workflow for the validation of an analytical method.
Caption: Comparison of HPLC-UV and GC-MS for the analysis of the target analyte.
References
- 1. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. valgenesis.com [valgenesis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. wjarr.com [wjarr.com]
- 6. ijbr.com.pk [ijbr.com.pk]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. scribd.com [scribd.com]
- 10. mdpi.com [mdpi.com]
- 11. HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column | SIELC Technologies [sielc.com]
- 12. researchgate.net [researchgate.net]
- 13. DSpace [dr.lib.iastate.edu]
- 14. epa.gov [epa.gov]
A Comparative Study: (1-methyl-1H-1,2,4-triazol-3-yl)methanol and Other Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (1-methyl-1H-1,2,4-triazol-3-yl)methanol and other prominent triazole derivatives used in antifungal and anticancer therapies. The information is intended to support research and development efforts in the fields of medicinal chemistry and pharmacology.
Executive Summary
The 1,2,4-triazole scaffold is a cornerstone in the development of potent therapeutic agents, primarily due to its ability to coordinate with metallic ions in enzyme active sites and its favorable metabolic stability.[1][2] This guide focuses on "this compound," a key intermediate and a member of the vast triazole family.[3] While specific bioactivity data for this particular methanol derivative is not extensively available in public literature, this guide will provide a comparative overview based on the well-established properties of the triazole class. We will draw comparisons with leading antifungal agents (Fluconazole, Voriconazole, Posaconazole) and anticancer aromatase inhibitors (Letrozole, Anastrozole).
Physicochemical Properties: A Comparative Overview
A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The table below summarizes key properties of this compound alongside other notable triazole derivatives.
| Property | This compound | Fluconazole | Voriconazole | Posaconazole | Letrozole | Anastrozole |
| Molecular Formula | C₄H₇N₃O[4] | C₁₃H₁₂F₂N₆O | C₁₆H₁₄F₃N₅O | C₃₇H₄₂F₂N₈O₄ | C₁₇H₁₁N₅ | C₁₇H₁₉N₅ |
| Molecular Weight ( g/mol ) | 113.12[4] | 306.27 | 349.31 | 700.78 | 285.29 | 293.37 |
| Melting Point (°C) | 73-75[2] | 138-140 | 127-130 | 170-172 | 181-183 | 81-82 |
| Boiling Point (°C) | 296.8±42.0 (Predicted)[4] | 156 (decomposes) | 163 (decomposes) | Decomposes | Decomposes | Decomposes |
| LogP (Octanol/Water Partition Coefficient) | -0.69260[4] | 0.5 | 1.8 | 4.6 | 3.4 | 3.66 |
| Water Solubility | Data not available | 8 mg/mL | 2 mg/mL | <1 mg/mL | 0.23 mg/mL | 0.5 mg/mL |
Comparative Biological Activity
Antifungal Activity
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Fluconazole | Candida albicans | 0.25 - 0.5[5][6] | 0.5 - 8.0[5] |
| Aspergillus fumigatus | >64[7] | >64[7] | |
| Voriconazole | Candida albicans | ≤0.03 - 0.06[8][9] | 0.25[8] |
| Aspergillus fumigatus | 0.25 - 0.5[10] | 1.0[7][10] | |
| Posaconazole | Candida albicans | 0.03 - 0.06 | 0.125 - 0.25 |
| Aspergillus fumigatus | 0.125 - 0.25[7][11] | 0.5[7] |
Anticancer Activity (Aromatase Inhibition)
| Compound | Cell Line | IC₅₀ (nM) |
| Letrozole | MCF-7 (ER+) | 50 - 100[12] |
| MDA-MB-231 (ER-) | Data not available | |
| Anastrozole | MCF-7 (ER+) | >500[12] |
| MDA-MB-231 (ER-) | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are standard protocols for assessing the biological activities of triazole derivatives.
Synthesis of this compound
A general synthesis method involves the reaction of 1,2,4-triazole with a methylating agent, followed by functionalization at the 3-position. A specific patented method describes the following key steps[13]:
-
N-methylation: 1,2,4-triazole is reacted with chloromethane in the presence of a strong base like potassium hydroxide to yield 1-methyl-1,2,4-triazole.[13]
-
Protection: The 5-position of 1-methyl-1,2,4-triazole is protected.[13]
-
Carboxylation: The protected intermediate is reacted with carbon dioxide to introduce a carboxylic acid group at the 3-position.[13]
-
Esterification and Deprotection: The carboxylic acid is esterified, and the protecting group at the 5-position is removed.[13]
-
Reduction: The ester is then reduced to the corresponding alcohol, this compound.
Antifungal Susceptibility Testing (Broth Microdilution Method)
This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[8][10]
-
Preparation of Antifungal Agent: A stock solution of the triazole derivative is prepared in a suitable solvent (e.g., DMSO) and serially diluted in RPMI-1640 medium in a 96-well microtiter plate.
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate agar medium. A standardized suspension of fungal cells is prepared in sterile saline and further diluted in RPMI-1640 medium.
-
Inoculation: Each well of the microtiter plate containing the serially diluted antifungal agent is inoculated with the fungal suspension.
-
Incubation: The plate is incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to a drug-free control well.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[14]
-
Cell Seeding: Cancer cells (e.g., MCF-7 or MDA-MB-231) are seeded into a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the triazole derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells. The IC50 value is then calculated.
Signaling Pathways and Mechanisms of Action
Understanding the mechanism of action is fundamental to drug development. Triazole derivatives exhibit their therapeutic effects through specific molecular interactions.
Antifungal Mechanism of Action
Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[15][16] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[15] Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting membrane integrity and inhibiting fungal growth.[15][16]
Caption: Mechanism of action of triazole antifungal agents.
Anticancer Mechanism of Action (Aromatase Inhibition)
In the context of hormone-receptor-positive breast cancer, non-steroidal triazole derivatives like letrozole and anastrozole act as aromatase inhibitors.[17] Aromatase is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of estrogens from androgens.[17] By inhibiting aromatase, these drugs reduce the levels of circulating estrogens, thereby depriving estrogen-receptor-positive cancer cells of their primary growth stimulus.[17]
Caption: Mechanism of action of triazole aromatase inhibitors.
Conclusion
This compound represents a versatile building block within the pharmacologically significant triazole family. While direct comparative biological data for this specific compound is limited, its structural features suggest potential as a scaffold for the development of novel antifungal or anticancer agents. The established high efficacy of other triazole derivatives, coupled with well-defined mechanisms of action, provides a strong rationale for the continued exploration of novel analogs. The experimental protocols and comparative data presented in this guide offer a foundational resource for researchers engaged in the design and evaluation of new triazole-based therapeutics. Further investigation is warranted to elucidate the specific biological activity profile of this compound and its potential derivatives.
References
- 1. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization, and In Vitro and In Silico Studies of New Triazole Derivatives as Aromatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-((1-(4-Fluorophenyl)-1H-1,2,3-triazol-4-yl)methyl)-2-methylene-3-oxo-olean-12-en-28-amide Induces Apoptosis in Human Breast Cancer Cells by Stimulating Oxidative Stress and Inhibiting the Notch-Akt Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Correlation of MIC with Outcome for Candida Species Tested against Voriconazole: Analysis and Proposal for Interpretive Breakpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimizing Voriconazole Susceptibility Testing of Candida: Effects of Incubation Time, Endpoint Rule, Species of Candida, and Level of Fluconazole Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Posaconazole MIC Distributions for Aspergillus fumigatus Species Complex by Four Methods: Impact of cyp51A Mutations on Estimation of Epidemiological Cutoff Values - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Growth inhibition of estrogen receptor-positive and aromatase-positive human breast cancer cells in monolayer and spheroid cultures by letrozole, anastrozole, and tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CN113651762A - Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate - Google Patents [patents.google.com]
- 14. A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Unveiling the Antifungal Arsenal: A Comparative Guide to the Mechanism of Action of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a therapeutic candidate is paramount. This guide provides a comprehensive comparison of the inferred mechanism of action of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a member of the widely influential triazole class of compounds. By examining its likely molecular target and pathway, and comparing it with established antifungal agents, we offer a detailed perspective supported by experimental data and protocols.
While direct experimental studies on this compound are not extensively available in public literature, its structural classification as a 1,2,4-triazole provides a strong basis for inferring its primary mechanism of action. The vast body of research on triazole antifungals points towards the inhibition of a crucial enzyme in the fungal cell membrane biosynthesis pathway.
The Prime Suspect: Inhibition of Lanosterol 14α-Demethylase (CYP51)
The established mechanism of action for triazole antifungals is the inhibition of the cytochrome P450 enzyme, lanosterol 14α-demethylase, also known as CYP51.[1][2] This enzyme plays a pivotal role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammalian cells.
The nitrogen atom (N4) of the 1,2,4-triazole ring is believed to coordinate with the heme iron atom at the active site of CYP51.[1] This binding event competitively inhibits the enzyme, preventing it from converting its substrate, lanosterol, into 4,4-dimethyl-cholesta-8,14,24-trienol, a precursor to ergosterol. The consequences of this inhibition are twofold:
-
Depletion of Ergosterol: The lack of ergosterol disrupts the integrity, fluidity, and permeability of the fungal cell membrane. This compromises the function of membrane-bound proteins and ultimately hinders fungal growth and replication.[1]
-
Accumulation of Toxic Sterol Intermediates: The blockage of the ergosterol pathway leads to the accumulation of 14α-methylated sterol precursors. The incorporation of these abnormal sterols into the fungal membrane further disrupts its structure and function, contributing to the antifungal effect.[1]
This targeted inhibition of a key fungal enzyme provides a high degree of selectivity, as the fungal CYP51 is significantly more sensitive to triazoles than its mammalian counterpart.
Comparative Analysis with Alternative Antifungal Agents
To better understand the specific role of this compound's inferred mechanism, it is essential to compare it with other classes of antifungal drugs that target the ergosterol pathway or the fungal cell membrane through different means.
| Antifungal Agent Class | Representative Drug(s) | Primary Mechanism of Action | Molecular Target |
| Triazoles | This compound (inferred), Fluconazole | Inhibition of ergosterol biosynthesis | Lanosterol 14α-demethylase (CYP51) |
| Polyenes | Amphotericin B | Direct binding to ergosterol, leading to pore formation and cell leakage | Ergosterol in the fungal cell membrane |
| Allylamines | Terbinafine | Inhibition of ergosterol biosynthesis at an earlier step | Squalene epoxidase |
Quantitative Comparison of Antifungal Activity
| Compound | Target | Assay Type | Value | Organism/Enzyme Source |
| Fluconazole | Lanosterol 14α-demethylase (CYP51) | IC50 | 0.53 µM[3] | Candida albicans CYP51 |
| Fluconazole | Whole Cell | MIC | 0.25 - 1.0 µg/mL[4] | Candida albicans |
| Amphotericin B | Ergosterol (Cell Membrane) | MIC | 0.25 - 1.0 µg/mL[4] | Candida albicans |
| Terbinafine | Squalene Epoxidase | IC50 | 15.8 nM[5] | Trichophyton rubrum Squalene Epoxidase |
Note: IC50 (half-maximal inhibitory concentration) measures the concentration of a drug that inhibits a specific enzyme's activity by 50%. MIC (minimum inhibitory concentration) is the lowest concentration of a drug that prevents visible growth of a microorganism.
Experimental Protocols
To facilitate further research and validation of the mechanism of action for this compound and other triazole derivatives, detailed protocols for key experiments are provided below.
In Vitro Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay measures the ability of a test compound to inhibit the enzymatic activity of recombinant CYP51.
Materials:
-
Recombinant fungal CYP51 enzyme
-
Cytochrome P450 reductase (CPR)
-
Lanosterol (substrate)
-
NADPH (cofactor)
-
Test compound (e.g., this compound)
-
Potassium phosphate buffer (pH 7.4)
-
Lipid mixture (e.g., DLPC)
-
Stop solution (e.g., ethyl acetate)
-
HPLC or GC-MS system for product analysis
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing potassium phosphate buffer, recombinant CYP51, CPR, and a lipid mixture.
-
Inhibitor Addition: Add the test compound at various concentrations to the reaction tubes. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (lanosterol) and the cofactor (NADPH).
-
Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a quench solution (e.g., ethyl acetate).
-
Product Extraction and Analysis: Extract the sterols and analyze the conversion of lanosterol to its product by HPLC or GC-MS.
-
IC50 Determination: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Fungal Ergosterol Quantification Assay
This method quantifies the total ergosterol content in fungal cells, which is expected to decrease upon treatment with a CYP51 inhibitor.
Materials:
-
Fungal culture (e.g., Candida albicans)
-
Test compound
-
Alcoholic potassium hydroxide solution (for saponification)
-
n-Heptane (for extraction)
-
Spectrophotometer
Procedure:
-
Fungal Culture and Treatment: Grow the fungal culture in a suitable broth medium. Treat the cultures with various concentrations of the test compound and include an untreated control. Incubate for a specified period.
-
Cell Harvesting: Harvest the fungal cells by centrifugation and wash them with sterile water.
-
Saponification: Resuspend the cell pellet in an alcoholic potassium hydroxide solution. Incubate at a high temperature (e.g., 85°C) for 1 hour to break open the cells and hydrolyze fatty acids.
-
Sterol Extraction: After cooling, add water and n-heptane to the mixture. Vortex vigorously to extract the non-saponifiable sterols into the heptane layer.
-
Spectrophotometric Analysis: Transfer the heptane layer to a new tube and measure the absorbance of the solution at specific wavelengths (typically between 230 nm and 300 nm). Ergosterol has a characteristic absorbance peak at 281.5 nm.
-
Ergosterol Calculation: Calculate the ergosterol content based on the absorbance values and the dry weight of the fungal cells. A decrease in ergosterol content in the treated samples compared to the control indicates inhibition of the ergosterol biosynthesis pathway.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the discussed concepts, the following diagrams were generated using the Graphviz DOT language.
References
- 1. benchchem.com [benchchem.com]
- 2. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Characterization of squalene epoxidase activity from the dermatophyte Trichophyton rubrum and its inhibition by terbinafine and other antimycotic agents - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Experimental Cross-Validation of (1-methyl-1H-1,2,4-triazol-3-yl)methanol and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data available for derivatives of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, a key intermediate in the synthesis of bioactive molecules. Due to a lack of specific biological activity data for this compound itself, this document focuses on the performance of structurally related 1,2,4-triazole derivatives that have been evaluated for their antifungal and antibacterial properties. The experimental protocols for the synthesis of the core structure and for antimicrobial susceptibility testing are also detailed.
Overview of this compound and its Analogs
This compound is a heterocyclic compound featuring a methylated 1,2,4-triazole ring with a hydroxymethyl substituent. The 1,2,4-triazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its presence in numerous antifungal, antibacterial, and anticancer agents. This core structure's significance lies in its ability to coordinate with metal ions in enzymes and its favorable pharmacokinetic properties.
While direct experimental data on the biological activity of this compound is not extensively available in the public domain, its role as a precursor for more complex, biologically active molecules is acknowledged. This guide, therefore, presents a comparative analysis of several 1,2,4-triazole derivatives to provide a cross-validation of the potential of this chemical class.
Comparative Analysis of Biological Activity
The following tables summarize the in vitro antifungal and antibacterial activities of selected 1,2,4-triazole derivatives, which serve as representative examples of the potential efficacy of compounds derived from the this compound scaffold.
Table 1: Antifungal Activity of Selected 1,2,4-Triazole Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus fumigatus | Cryptococcus neoformans | Reference |
| Fluconazole (Standard) | 0.25 - 16 | >64 | 4 - 64 | [1] |
| Itraconazole (Standard) | 0.03 - 1 | 0.125 - 2 | 0.06 - 1 | [1] |
| Compound 5k | 0.125 | 8.0 | 0.125 | [1] |
| Compound 6c | 0.0625 | 4.0 | 0.0625 | [1] |
Table 2: Antibacterial Activity of Selected 1,2,4-Triazole Derivatives (Zone of Inhibition in mm)
| Compound/Derivative | Staphylococcus aureus | Escherichia coli | Reference |
| Streptomycin (Standard) | 18 | 20 | [2] |
| Compound 5e | 19 | - | [2] |
| Compound 5b | 16 | - | [2] |
| Compound 5m | 17 | - | [2] |
Experimental Protocols
This section details the methodologies for the synthesis of a foundational 1-methyl-1,2,4-triazole structure and for the evaluation of antimicrobial activity.
Synthesis of 1-methyl-1,2,4-triazole
This protocol is a general procedure for the methylation of 1H-1,2,4-triazole.
Materials:
-
1H-1,2,4-triazole
-
Sodium methoxide
-
Methanol
-
Iodomethane
-
Chloroform
-
Water
Procedure:
-
1H-1,2,4-triazole is converted to its sodium salt using methanolic sodium methoxide.
-
The resulting salt is then reacted with iodomethane.
-
The product, 1-methyl-1,2,4-triazole, is extracted from the aqueous solution using continuous extraction with chloroform.
-
The extracted product is purified by short-path distillation under a controlled vacuum to yield spectroscopically pure 1-methyl-1,2,4-triazole.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against fungal isolates.[3][4]
Materials:
-
96-well microtiter plates
-
Fungal isolates (e.g., Candida albicans)
-
RPMI-1640 medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer
Procedure:
-
A stock solution of the test compound is prepared.
-
Serial two-fold dilutions of the compound are made in RPMI-1640 medium in the wells of a 96-well plate.
-
A standardized inoculum of the fungal suspension is prepared to a specific cell density (e.g., 1-5 x 10^3 CFU/mL).
-
Each well is inoculated with the fungal suspension.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, which can be assessed visually or by using a spectrophotometer to measure turbidity.
Antibacterial Susceptibility Testing: Agar Disk Diffusion Method
This method is used to determine the susceptibility of bacteria to a compound by measuring the zone of growth inhibition.[5][6]
Materials:
-
Petri dishes with Mueller-Hinton agar
-
Bacterial isolates (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile filter paper disks (6 mm diameter)
-
Test compounds dissolved in a suitable solvent
-
Sterile swabs
-
Incubator
Procedure:
-
A standardized inoculum of the bacterial suspension is prepared to a turbidity equivalent to a 0.5 McFarland standard.
-
The surface of the Mueller-Hinton agar plate is uniformly inoculated with the bacterial suspension using a sterile swab.
-
Sterile filter paper disks are impregnated with a known concentration of the test compound and allowed to dry.
-
The impregnated disks are placed on the surface of the inoculated agar plate.
-
The plates are incubated at 37°C for 18-24 hours.
-
The diameter of the zone of complete growth inhibition around each disk is measured in millimeters.
Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the general mechanism of action for triazole antifungals and the workflows for the experimental protocols described above.
Caption: Mechanism of action of triazole antifungals.
Caption: Workflow for the synthesis of 1-methyl-1,2,4-triazole.
Caption: Workflows for antimicrobial susceptibility testing.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Agar Diffusion Test: the primary method to determine the antimicrobial activity - Modern Medical Laboratory Journal [modernmedlab.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Comparative Guide to Structure-Activity Relationship (SAR) Studies of (1-methyl-1H-1,2,4-triazol-3-yl)methanol Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of (1-methyl-1H-1,2,4-triazol-3-yl)methanol analogs, focusing on their potential as therapeutic agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities, including antifungal, anticancer, and antimicrobial properties. This document summarizes key quantitative data, details experimental protocols for relevant biological assays, and visualizes associated pathways and workflows to support further research and development in this area.
I. Comparative Biological Activity of this compound Analogs
The following table summarizes the biological activity of various analogs of this compound. The data is compiled from multiple studies and highlights the impact of structural modifications on their therapeutic potential.
| Compound ID | R Group Modification | Target/Assay | Activity (IC₅₀/MIC) | Reference |
| Antifungal Analogs | ||||
| Fluconazole | 2,4-difluorophenyl at N1 of triazole, tertiary alcohol | Candida albicans | MIC: 0.25-16 µg/mL | [1] |
| Analog 1 | Substituted phenyl at C5 | Aspergillus niger | MIC: 31.25–62.5 µg/mL | [2] |
| Analog 2 | 2,4-dichlorophenyl at C5 | Microsporum gypseum | MIC comparable to Ketoconazole | [3] |
| Anticancer Analogs | ||||
| Analog 3 | 4-chlorophenyl at N4, substituted benzylthio at C3 | Murine melanoma (B16F10) | IC₅₀: 41.12-61.11 µM | [4] |
| Analog 4 | Diarylmethyl at N1 | MCF-7 breast cancer | IC₅₀: 52 nM | [5] |
| Analog 5 | Substituted phenyl at N4 | HepG2 liver cancer | IC₅₀: 16.782 µg/mL | [6] |
| Antimicrobial Analogs | ||||
| Analog 6 | 4-nitrophenyl at C5, substituted ethanoylamino at N4 | Staphylococcus aureus | Not specified | [7] |
| Analog 7 | Quinolin-8-yloxymethyl at C5 | Various bacteria and fungi | Potent to weak activity | [8] |
| Analog 8 | Substituted phenyl at C5, Schiff base at N4 | Staphylococcus aureus | Superior to Streptomycin | [3] |
II. Structure-Activity Relationship (SAR) Insights
Analysis of the available data reveals several key SAR trends for this compound analogs:
-
Antifungal Activity: The presence of a substituted phenyl group, particularly with halogen atoms like fluorine or chlorine, is crucial for potent antifungal activity. The tertiary alcohol moiety, as seen in fluconazole, also plays a significant role in binding to the target enzyme, lanosterol 14α-demethylase.
-
Anticancer Activity: A wide range of substitutions on the triazole ring can lead to anticancer activity. Lipophilic groups, such as diarylmethyl and substituted phenyl rings, appear to enhance cytotoxicity against various cancer cell lines. The position and nature of the substituent are critical in determining the potency and selectivity.
-
Antimicrobial Activity: For antibacterial and broader antimicrobial applications, the introduction of diverse heterocyclic systems and substituted aromatic moieties at various positions of the 1,2,4-triazole ring has been explored. The presence of a thiol or substituted thioether at the C3 position is a common feature in many active compounds.
III. Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound analogs.
A. In Vitro Anticancer Activity - MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
B. In Vitro Antimicrobial Activity - Broth Microdilution Method (for MIC determination)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated at an appropriate temperature and duration for the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
IV. Visualizations
The following diagrams illustrate key concepts related to the synthesis and evaluation of this compound analogs.
References
- 1. [Synthesis and antifungal activity of 1-(1H-1,2,4-triazole-1-yl)-2-(2,4-difluorophenyl)-3-substituted-2-propanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Recent Progress in 1H-1,2,3-triazoles as Potential Antifungal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of 1,2,4-triazole derivatives as potential neuroprotectant against ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rroij.com [rroij.com]
comparative analysis of the synthetic routes to (1-methyl-1H-1,2,4-triazol-3-yl)methanol
A Comparative Guide to the Synthetic Routes of (1-methyl-1H-1,2,4-triazol-3-yl)methanol
For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This compound is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two distinct synthetic routes to this target molecule, offering a comprehensive overview of their methodologies, performance metrics, and experimental protocols.
Comparative Data of Synthetic Routes
The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound, enabling a direct comparison of their efficacy.
| Parameter | Route 1: Multi-Step Synthesis from 1,2,4-Triazole | Route 2: Convergent Synthesis |
| Starting Materials | 1,2,4-Triazole, Chloromethane | N-formyl-2-trityloxyacetamide, Methyl hydrazine |
| Key Intermediates | 1-methyl-1,2,4-triazole, 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester | Not explicitly isolated |
| Number of Steps | 6 | ~2 (potentially one-pot) |
| Overall Yield | Not explicitly stated, product of individual steps | 85% |
| Product Purity (HPLC) | Intermediate purity reported as >95% | 97.0% |
| Key Advantages | Utilizes simple, readily available starting materials.[1] Avoids N-methyl isomerization issues by methylating at the beginning.[1] | High overall yield and purity in a more convergent approach. |
| Key Disadvantages | Longer synthetic sequence with multiple intermediate purifications. | Requires a more complex starting material (N-formyl-2-trityloxyacetamide). |
Synthetic Pathway Overview
The two synthetic routes to this compound are depicted below, highlighting the key transformations involved in each pathway.
Caption: Diagram illustrating the two main synthetic routes to this compound.
Experimental Protocols
Route 1: Multi-Step Synthesis from 1,2,4-Triazole
This route involves a sequential modification of the 1,2,4-triazole core.
Step 1: N-Methylation of 1,2,4-Triazole [1] To a solution of 1,2,4-triazole in a suitable solvent such as absolute ethanol, a strong base like potassium hydroxide is added. The mixture is then treated with chloromethane. The reaction is typically heated in a closed vessel to afford 1-methyl-1,2,4-triazole after an aqueous workup and extraction.
Step 2: Protection of the 5-Position The 5-position of 1-methyl-1,2,4-triazole is protected to direct the subsequent carboxylation to the 3-position. This can be achieved using a lithium reagent followed by quenching with a suitable protecting group precursor.
Step 3: Carboxylation of 5-Protected-1-methyl-1,2,4-triazole [1] The protected 1-methyl-1,2,4-triazole is treated with a strong, non-polar base such as lithium diisopropylamide (LDA) at low temperature, followed by quenching with carbon dioxide to introduce a carboxylic acid group at the 3-position.
Step 4: Esterification [1] The resulting carboxylic acid is esterified to the corresponding methyl ester. A common method involves reacting the acid with methanol in the presence of a dehydrating agent or an acid catalyst, or by converting the carboxylic acid to an acid chloride with thionyl chloride followed by the addition of methanol.
Step 5: Deprotection [1] The protecting group at the 5-position is removed under appropriate conditions to yield 1-methyl-1H-1,2,4-triazole-3-carboxylic acid methyl ester. For instance, a trimethylsilyl group can be removed using a fluoride source like tetra-n-butylammonium fluoride.
Step 6: Reduction of the Methyl Ester The final step is the reduction of the methyl ester to the primary alcohol. This is a standard transformation that can be achieved using a reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF), followed by a careful aqueous workup.
Route 2: Convergent Synthesis from N-formyl-2-trityloxyacetamide
This route offers a more direct approach to the target molecule.
Experimental Protocol [2] N-formyl-2-trityloxyacetamide is dissolved in a suitable solvent like chloroform. To this solution, methyl hydrazine is added, followed by a catalytic amount of p-toluenesulfonic acid. The mixture is stirred at room temperature. After the reaction is complete, as monitored by a technique like HPLC, the reaction is worked up by adding hydrochloric acid, followed by neutralization with a saturated sodium carbonate solution. The product is then extracted with an organic solvent. The crude product can be purified by recrystallization from a solvent system such as ethanol/water to yield this compound as colorless needle crystals.[2]
Conclusion
The choice between these two synthetic routes will depend on the specific needs and resources of the research team. Route 1 is a lengthy but potentially more cost-effective approach for large-scale synthesis, given the simple starting materials. Route 2, while requiring a more complex starting material, offers a significantly more streamlined process with a high overall yield, making it an attractive option for rapid synthesis on a laboratory scale. The detailed experimental protocols and comparative data provided in this guide should aid researchers in making an informed decision for the synthesis of this compound.
References
Independent Verification of the Biological Effects of (1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a heterocyclic compound primarily recognized for its role as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly triazole-based antifungals.[1] While direct and extensive biological data for this specific precursor molecule is limited in publicly accessible literature, its significance is best understood through a comparative analysis with its prominent, biologically active derivatives.
This guide provides an objective comparison of this compound with the well-characterized antifungal drug, Fluconazole , for which it serves as a crucial building block. The biological activity of triazole-based antifungals is predominantly attributed to the inhibition of lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway in fungi.[2]
Comparison with a Biologically Active Alternative: Fluconazole
Fluconazole is a widely used antifungal medication whose structure is derived from this compound. The biological activity of Fluconazole has been extensively studied and provides a benchmark for understanding the potential applications of its precursors.
Table 1: Comparative Biological Activity Data
| Compound | Target Organism | Biological Effect | Quantitative Data (MIC) |
| This compound | Data Not Available | Primarily a synthetic intermediate | No publicly available data |
| Fluconazole | Candida albicans | Antifungal | 0.25 - 4 µg/mL |
| Cryptococcus neoformans | Antifungal | 0.12 - 16 µg/mL | |
| Aspergillus spp. | Limited Antifungal Activity | Generally > 64 µg/mL |
Note: MIC (Minimum Inhibitory Concentration) values for Fluconazole can vary depending on the specific strain and testing conditions.
Experimental Protocols
The following are detailed methodologies for key experiments typically employed to evaluate the biological effects of triazole-based compounds.
Antifungal Susceptibility Testing: Broth Microdilution Method
This method is considered the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[3]
-
Preparation of Antifungal Agent: The test compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using a standardized growth medium (e.g., RPMI-1640).
-
Inoculum Preparation: Fungal isolates are cultured on agar plates, and a suspension is prepared in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to a specific cell density.
-
Inoculation: The microtiter plates containing the serially diluted compound are inoculated with the standardized fungal suspension.
-
Incubation: The plates are incubated at a controlled temperature (typically 35°C) for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth, often defined as a 50% or 90% reduction in turbidity compared to a drug-free control well.[4]
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.
-
Cell Seeding: Adherent cells are seeded in a 96-well plate at a specific density and allowed to attach overnight.
-
Compound Treatment: The test compound is added to the wells at various concentrations, and the plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: An MTT solution is added to each well, and the plate is incubated for a few hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized buffer) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm). The absorbance is directly proportional to the number of viable cells.
Signaling Pathway and Experimental Workflow
The primary mechanism of action for triazole antifungals is the disruption of the ergosterol biosynthesis pathway, which is crucial for the integrity of the fungal cell membrane.
Caption: Inhibition of Ergosterol Biosynthesis by Triazole Antifungals.
The experimental workflow for evaluating a potential antifungal agent involves a series of in vitro and in vivo tests to determine its efficacy and safety.
Caption: Workflow for the evaluation of potential antifungal compounds.
References
Benchmarking (1-methyl-1H-1,2,4-triazol-3-yl)methanol: A Review of its Role in Pharmaceutical Development
(1-methyl-1H-1,2,4-triazol-3-yl)methanol is a chemical intermediate primarily utilized in the synthesis of various pharmaceutical compounds, rather than being a therapeutic agent itself. As such, a direct comparison of this compound against current standards of care for any specific disease is not applicable. The available scientific literature and chemical databases identify it as a building block for more complex molecules, particularly in the development of antifungal medications.[1][2]
This guide will, therefore, provide a broader context on the significance of the 1,2,4-triazole scaffold, of which this compound is a derivative, in modern medicine. We will explore the therapeutic areas where triazole-containing drugs have become the standard of care and discuss their general mechanisms of action.
The 1,2,4-Triazole Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,2,4-triazole ring is considered a "privileged structure" in drug discovery. This is due to its unique chemical properties, including its ability to engage in hydrogen bonding, its dipolar character, and its metabolic stability, which allow it to bind to a variety of biological targets with high affinity.[3] Consequently, the 1,2,4-triazole moiety is a core component of numerous approved drugs across a wide range of therapeutic areas.
Therapeutic Applications of 1,2,4-Triazole Derivatives
The versatility of the 1,2,4-triazole structure has led to the development of drugs with diverse pharmacological activities. Some of the key therapeutic classes are summarized in the table below.
| Therapeutic Area | Class of 1,2,4-Triazole Drug | Examples of Approved Drugs | General Mechanism of Action |
| Infectious Diseases | Antifungal Agents | Fluconazole, Itraconazole, Voriconazole, Posaconazole | Inhibition of fungal cytochrome P450 enzyme lanosterol 14α-demethylase, which is crucial for the synthesis of ergosterol, a vital component of the fungal cell membrane.[4] |
| Antiviral Agents | Ribavirin | Inhibition of viral RNA polymerase and interference with viral mRNA capping. | |
| Antibacterial Agents | Cefatrizine, Tazobactam | Cefatrizine is a cephalosporin antibiotic that inhibits bacterial cell wall synthesis. Tazobactam is a β-lactamase inhibitor, protecting β-lactam antibiotics from degradation by bacterial enzymes.[4] | |
| Oncology | Aromatase Inhibitors | Anastrozole, Letrozole | Inhibition of aromatase, an enzyme that synthesizes estrogens, leading to reduced growth of hormone-receptor-positive breast cancer. |
| Central Nervous System Disorders | Anticonvulsants/Anxiolytics | Alprazolam | Potentiation of the inhibitory effect of the neurotransmitter GABA at the GABA-A receptor. |
Signaling Pathways and Experimental Workflows
While there are no signaling pathways directly associated with This compound , we can illustrate a generalized pathway for a major class of drugs derived from the 1,2,4-triazole scaffold: the azole antifungals.
Generalized Signaling Pathway for Azole Antifungals
The primary mechanism of action for azole antifungals is the disruption of the fungal cell membrane integrity by inhibiting ergosterol biosynthesis. This is achieved through the inhibition of the enzyme lanosterol 14α-demethylase, which is a key step in the conversion of lanosterol to ergosterol. The depletion of ergosterol and the accumulation of toxic sterol intermediates lead to fungal cell growth arrest and death.
Caption: Generalized signaling pathway of azole antifungal drugs.
Experimental Workflow for Antifungal Susceptibility Testing
To assess the efficacy of new antifungal agents, a standardized experimental workflow is typically followed. This often involves determining the Minimum Inhibitory Concentration (MIC) of the compound against various fungal strains.
Caption: Standard workflow for antifungal MIC determination.
Experimental Protocols
While specific experimental data for this compound as a therapeutic agent is unavailable, a general protocol for determining the Minimum Inhibitory Concentration (MIC) of a novel antifungal compound, a likely application for a derivative, is provided below. This is a standard method used to evaluate the in vitro efficacy of antimicrobial agents.
Protocol: Broth Microdilution Method for Antifungal Susceptibility Testing
1. Preparation of Fungal Inoculum:
- Fungal isolates are cultured on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at a suitable temperature (e.g., 35°C) for 24-48 hours.
- Colonies are harvested and suspended in sterile saline. The turbidity of the suspension is adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 colony-forming units (CFU)/mL.
- The suspension is then diluted in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
2. Preparation of Antifungal Agent:
- The test compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
- Serial two-fold dilutions of the compound are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.
3. Inoculation and Incubation:
- Each well of the microtiter plate containing the diluted antifungal agent is inoculated with the prepared fungal suspension.
- Positive (fungus without drug) and negative (medium only) control wells are included.
- The plate is incubated at 35°C for 24-48 hours.
4. Determination of MIC:
- The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth (e.g., ≥50% inhibition) compared to the positive control.
- Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).
References
Comparative Analysis of Triazole Antifungal Agents: Specificity, Selectivity, and Efficacy
An objective guide for researchers and drug development professionals on the performance of key triazole antifungal agents, with a note on the role of (1-methyl-1H-1,2,4-triazol-3-yl)methanol as a synthetic precursor.
The development of effective and selective antifungal agents is a critical area of research in medicinal chemistry and drug development. The triazole class of antifungals has been a cornerstone in the treatment of a wide range of fungal infections. These agents are known for their specific mechanism of action, targeting a key enzyme in the fungal cell membrane biosynthesis pathway. This guide provides a comparative overview of the specificity and selectivity of prominent triazole antifungals, supported by experimental data.
It is important to note that the specific compound, this compound, is primarily recognized as a key intermediate in the synthesis of more complex triazole antifungal drugs, such as fluconazole.[1] While direct biological activity data for this precursor is not extensively available in the public domain, its structural contribution to clinically significant antifungals underscores the importance of the triazole scaffold. This guide will, therefore, focus on the well-documented activity profiles of these end-product triazole agents.
Mechanism of Action of Triazole Antifungals
Triazole antifungals exert their effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14-alpha-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By disrupting ergosterol synthesis, triazoles compromise the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth or cell death. The selectivity of these agents stems from their higher affinity for the fungal cytochrome P450 enzyme compared to its human counterparts.
Comparative In Vitro Activity of Triazole Antifungals
The in vitro efficacy of antifungal agents is commonly assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The following table summarizes the geometric mean MICs of several key triazole antifungals against the common dermatophyte Trichophyton rubrum.
| Antifungal Agent | Geometric Mean MIC (mg/L) against Trichophyton rubrum |
| Voriconazole | 0.05[2] |
| Posaconazole | 0.11[2] |
| Isavuconazole | 0.13[2] |
| Itraconazole | 0.26[2] |
| Fluconazole | 2.12[2] |
Data sourced from a study by G. S. de Camargo et al. (2015).[2]
This data indicates that newer triazoles like voriconazole, posaconazole, and isavuconazole demonstrate more potent in vitro activity against Trichophyton rubrum compared to the first-generation triazole, fluconazole.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
A standardized method for determining the MIC of antifungal agents is the broth microdilution assay, following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Fungal Inoculum: Fungal isolates are cultured on an appropriate medium (e.g., potato dextrose agar) to obtain sporulating colonies. The spores are then harvested and suspended in a sterile saline solution. The suspension is adjusted to a specific concentration (e.g., 1 x 10^6 to 5 x 10^6 CFU/mL) using a spectrophotometer or hemocytometer.
-
Preparation of Antifungal Dilutions: The antifungal agents are serially diluted in a liquid medium (e.g., RPMI 1640) in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plates are then incubated at a controlled temperature (e.g., 28-30°C) for a specified period (e.g., 4-7 days), depending on the growth rate of the fungus.
-
MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (e.g., ≥50% or ≥90% inhibition) compared to the growth in the drug-free control well. This is typically assessed visually or by using a spectrophotometric plate reader.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole antifungals.
Caption: Experimental workflow for antifungal susceptibility testing (Broth Microdilution).
References
Safety Operating Guide
Navigating the Safe Disposal of (1-methyl-1H-1,2,4-triazol-3-yl)methanol in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, ensuring the protection of laboratory personnel and the environment.
I. Hazard Identification and Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is imperative to be aware of its associated hazards. According to its Safety Data Sheet (SDS), this compound presents the following risks:
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if swallowed.[1]
-
May cause respiratory irritation.[1]
To mitigate these risks, the following personal protective equipment (PPE) must be worn:
-
Protective gloves: Chemically resistant gloves are mandatory.
-
Protective clothing: A lab coat or other protective garments should be worn.
-
Eye/face protection: Safety glasses or goggles are essential to prevent eye contact.[1]
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of respiratory irritation.[1]
II. Step-by-Step Disposal Protocol
The disposal of this compound is governed by its classification as a hazardous waste.[1] Adherence to the following procedures, which align with general laboratory hazardous waste guidelines from the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), is mandatory.[2][3][4][5]
1. Waste Identification and Segregation:
-
This compound waste must be classified as hazardous chemical waste.
-
This waste must be segregated from non-hazardous waste and other incompatible chemical waste streams to prevent dangerous reactions.[2][6] For instance, store it separately from acids and bases.[6]
2. Container Selection and Management:
-
Use a designated, leak-proof container that is chemically compatible with this compound. Plastic containers are often preferred for hazardous waste.[2][7]
-
The container must be in good condition, with no cracks or signs of deterioration.[8]
-
Keep the waste container securely capped at all times, except when adding waste.[6][8]
-
Do not fill the container to more than 90% of its capacity to allow for expansion and prevent spills.[9]
3. Labeling:
-
Properly label the hazardous waste container with a hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[2]
-
The label must include the following information:
-
The full chemical name: "this compound". Abbreviations or chemical formulas are not acceptable.[2]
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The specific hazards associated with the chemical (e.g., "Irritant," "Harmful").[3]
-
The name and contact information of the principal investigator or laboratory supervisor.[2]
4. Storage (Satellite Accumulation Area):
-
Store the labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[3][6][7]
-
The SAA must be under the direct supervision of laboratory personnel.[9]
-
Ensure secondary containment is used for liquid waste containers to prevent spills from reaching drains.[8][9]
5. Disposal of Empty Containers:
-
Empty containers that once held this compound must also be treated as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent capable of removing the chemical residue. The rinsate must be collected and disposed of as hazardous waste.[8] After triple-rinsing, the container can often be disposed of in the regular trash, but institutional policies should be confirmed.
6. Request for Waste Pickup:
-
Once the waste container is full (not exceeding 90% capacity) or has been in the SAA for the maximum allowed time (typically up to one year, but institutional and state regulations may vary), contact your institution's EHS department to schedule a waste pickup.[6][7]
-
Do not, under any circumstances, dispose of this compound down the drain or in the regular trash.[2][8]
III. Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate non-essential personnel from the immediate area.
-
If the spill is significant or you are not trained to handle it, contact your institution's EHS department immediately.
-
For minor spills that you are equipped to handle, wear the appropriate PPE.
-
Absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[1]
-
Carefully collect the absorbent material and place it into a sealed, labeled container for disposal as hazardous waste.[1]
-
Decontaminate the spill area.
-
Remove and wash contaminated clothing before reuse.[1]
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 3. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. MedicalLab Management Magazine [medlabmag.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Operational Protocols for Handling (1-methyl-1H-1,2,4-triazol-3-yl)methanol
This document provides crucial safety and logistical information for the handling and disposal of (1-methyl-1H-1,2,4-triazol-3-yl)methanol, tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is vital for ensuring a safe laboratory environment.
This compound is a chemical compound that requires careful handling due to its potential hazards. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation, as well as respiratory irritation.[1][2]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required equipment.
| Protection Type | Required Equipment | Specifications and Remarks |
| Eye and Face Protection | Safety glasses or chemical splash goggles | Must meet ANSI/ISEA Z87.1 D3 standards.[3] A face shield may be necessary for full facial protection against splashes.[4] |
| Hand Protection | Chemical-resistant gloves | Nitrile gloves are recommended.[5] Always consult the glove manufacturer's resistance chart and change gloves immediately if contaminated.[5] |
| Body Protection | Laboratory coat or chemical-resistant apron | Should be appropriately sized and fully buttoned.[5] For extensive handling, "bunny suit" coveralls may be required for head-to-toe protection.[4] |
| Respiratory Protection | Respirator | Required when handling large quantities, in poorly ventilated areas, or when unpacking containers that are not plastic-sealed.[4][6][7] A surgical mask is not a substitute.[4] |
| Footwear | Closed-toe shoes | Required for all laboratory work. |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following workflow is essential for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection : All waste material should be collected in clean, dry, sealable, and clearly labeled containers.[8] Do not mix with other waste.[9]
-
Container Disposal : Uncleaned containers should be treated as the product itself.[9]
-
Disposal Method : Dispose of contents and containers at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations.[8][9] Never pour down the drain or release into the environment.[1][9]
Emergency Procedures
-
Eye Contact : Immediately flush eyes with fresh running water for at least 15 minutes, holding eyelids apart.[8] Seek medical attention if irritation persists.[9]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing and launder it before reuse.[5][8]
-
Inhalation : Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
-
Ingestion : Do not induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek immediate medical attention.[10][11]
-
Spills : For minor spills, use dry clean-up procedures and avoid generating dust.[8] For major spills, evacuate the area, alert emergency services, and control personal contact by wearing appropriate protective clothing.[8] Prevent spillage from entering drains or water courses.[8]
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 135242-93-2 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 3. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 6. nbinno.com [nbinno.com]
- 7. iigtchem.com [iigtchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. fishersci.com [fishersci.com]
- 11. spectrumchemical.com [spectrumchemical.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
